Midecamycin

Catalog No.
S535422
CAS No.
35457-80-8
M.F
C41H67NO15
M. Wt
814.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Midecamycin

CAS Number

35457-80-8

Product Name

Midecamycin

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

Molecular Formula

C41H67NO15

Molecular Weight

814.0 g/mol

InChI

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

InChI Key

DMUAPQTXSSNEDD-QALJCMCCSA-N

SMILES

Array

solubility

Insoluble

Synonyms

maidimeisu, Midecamin, midecamycin, midecamycin acetate, midecamycin diacetate, midekamycin, midekamycin acetate, Mosil, mydecamycin, Myoxam, neoisomidecamycin, Normicina, SF 837, SF-837

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Isomeric SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

The exact mass of the compound Mydecamycin is 813.4511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154011. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Leucomycins - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Midecamycin mechanism of action protein synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Protein Synthesis Inhibition

Midecamycin, a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens, exerts its bacteriostatic effect by specifically targeting the bacterial protein synthesis machinery [1] [2]. The table below details its core mechanism and molecular targets.

Aspect Detailed Description
Primary Molecular Target 50S subunit of the bacterial ribosome [3] [4] [2].
Specific Binding Site Peptidyl transferase center within the 50S subunit [4].
Key Biochemical Actions (1) Blocks the activity of peptidyl transferase, preventing peptide bond formation [1]. (2) Obstructs the translocation of tRNA and mRNA during the elongation phase [4].
Final Cellular Outcome Arrest of nascent polypeptide chain elongation, leading to inhibition of essential protein synthesis and bacterial growth arrest (bacteriostatic effect) [4] [2].

The following diagram illustrates the sequential mechanism by which this compound inhibits protein synthesis.

G This compound This compound Ribosome50S 50S Ribosomal Subunit This compound->Ribosome50S Binds to PeptidylTransferase Peptidyl Transferase Center Ribosome50S->PeptidylTransferase PeptideBond Peptide Bond Formation PeptidylTransferase->PeptideBond Blocks Translocation tRNA/mRNA Translocation PeptidylTransferase->Translocation Obstructs ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis Prevents Translocation->ProteinSynthesis Halts Inhibition Bacterial Growth Inhibition ProteinSynthesis->Inhibition Leads to

Sequential pathway of this compound's inhibition of bacterial protein synthesis.

Resistance Mechanisms and Efficacy Profile

Understanding resistance is crucial for antibiotic development and clinical application. The primary resistance mechanisms and this compound's activity profile are summarized below.

Resistance Mechanism Molecular Basis Impact on this compound
Target Site Mutation Point mutations (e.g., at position A2063) in domain V of the 23S rRNA gene [5]. Prevents effective antibiotic binding by altering the ribosomal target site [5] [4].
Efflux Pumps Bacterial overexpression of efflux pumps (e.g., encoded by msrA/B, mefA genes) [5]. Actively exports the antibiotic, reducing its intracellular concentration to sub-therapeutic levels [5] [4].
Enzymatic Inactivation Production of bacterial enzymes that chemically modify and inactivate the antibiotic [4]. Confers resistance by degrading the drug; specific enzymes for this compound are less common [4].

A 2025 study on Mycoplasma pneumoniae highlights its activity in a clinical resistance context. Against macrolide-resistant strains harboring A2063G mutations, this compound demonstrated superior activity compared to other macrolides [5]. The MIC₉₀ (Minimum Inhibitory Concentration for 90% of strains) for this compound was 16 µg/mL, whereas other macrolides like erythromycin and azithromycin showed significantly higher MICs, indicating greater potency against these resistant pathogens [5].

Experimental and Analytical Methodologies

For researchers investigating macrolide mechanisms and properties, here are key technical approaches from the literature.

  • Molecular Docking for Binding Prediction: A ligand-docking model (using AutoDock Vina) can predict interactions between this compound components/impurities and the ribosomal target. This method helps demarcate structurally similar compounds with potential antibacterial activity from inactive impurities by simulating their binding affinity and mode to the 50S subunit [1].
  • Analytical Chromatography for Quality Control: A robust HPLC method for analyzing this compound's multiple components uses an Extend-C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of 100 mmol/L formic acid amine (pH 7.3) and acetonitrile in a gradient elution. Detection is at 232 nm for most components and 280 nm for this compound A3. This separates and quantifies up to 10 different components in a single run, which is vital for quality control of this fermentation-derived antibiotic [1].
  • In Vitro Susceptibility Testing: The broth microdilution method is standard for determining Minimum Inhibitory Concentration (MIC). Mycoplasma pneumoniae, for example, can be cultured in specific broth medium (e.g., OXOID CM0403), and MIC is defined as the lowest antibiotic concentration preventing a color change in the medium. Testing is typically performed in triplicate, and MIC₅₀/MIC₉₀ values are calculated to summarize data against bacterial populations [5].

The experimental workflow for studying this compound's activity and properties is outlined below.

G Start Research Objective Step1 Strain Culturing & Sample Prep Start->Step1 Step2 Component Analysis (HPLC) Step1->Step2 Step3 Activity Assessment (Broth Microdilution) Step1->Step3 Bacterial Strains Step4 Mechanism Elucidation (Molecular Docking) Step2->Step4 Component Data Step3->Step4 Efficacy Data Step5 Resistance Profiling (PCR & Sequencing) Step3->Step5 Resistant Isolates Step5->Step4 Mutation Data

General experimental workflow for this compound research, integrating analytical and biological methods.

Pharmaceutical and Structural Considerations

This compound is a multicomponent antibiotic, and its complexity presents unique challenges.

  • Multi-component Nature: It consists of a primary component (this compound A1) and multiple minor components and impurities with structural similarities, all of which can be separated and quantified via HPLC [1]. The demarcation between active components and process-related impurities is not always clear, necessitating advanced analytical and predictive methods for quality control [1].
  • Structural Features: this compound is characterized by a 16-membered macrocyclic lactone ring core. Key functional groups include acetoxy substitutions at the 9-position of the macrolide ring and the 4-position of the terminal sugar (mycarose), which are important for its activity and properties [2].

References

Midecamycin biosynthesis gene cluster Streptomyces mycarofaciens

Author: Smolecule Technical Support Team. Date: February 2026

Core Genes and Functions in Midecamycin Biosynthesis

The table below summarizes the key genes involved in the biosynthesis of this compound, based on the research findings.

Gene(s) Function / Encoded Enzyme Role in Biosynthesis
Polyketide Synthase (PKS) Genes Type I Modular Polyketide Synthase [1] Synthesis of the 16-membered macrolactone core (aglycone) [2]
mdmA / midORF2 rRNA adenine N-6-methyltransferase [1] [3] Confers this compound resistance to the producer organism [3]
mdmB Macrolide 3-O-acyltransferase [4] [5] Catalyzes addition of acetyl/propionyl groups to the 3-position of the lactone [4]
mdmC Putative O-methyltransferase [4] [5] Downstream of mdmB; putative role in sugar modification [4]
midA, midB, midC dTDP-D-glucose synthase, dTDP-glucose dehydratase, Aminotransferase [6] Biosynthesis of dTDP-D-mycaminose (first deoxysugar) [6]
midH, midI Glycosyltransferase (MidI) with auxiliary protein (MidH) [6] Transfer of mycaminose to the this compound aglycone [6]
midK Methyltransferase [6] Modification of the deoxysugar [6]

The relationships between these core genetic components and the biosynthetic steps can be visualized in the following diagram:

f This compound Biosynthesis Overview PKS Polyketide Synthase (PKS) Genes Aglycone Macrolactone Aglycone PKS->Aglycone SugarPath dTDP-D-mycaminose Pathway (midA, midB, midC) Mycaminose Mycaminose Sugar SugarPath->Mycaminose GT Glycosyltransferase (midH, midI) MT Methyltransferase (midK) GT->MT AT Acyltransferase (mdmB) MT->AT This compound Mature this compound AT->this compound Resistance Resistance Gene (mdmA) Resistance->this compound self-protection Aglycone->GT Mycaminose->GT

Key genetic components and modification steps in this compound biosynthesis.

Key Experimental Methodologies

The foundational knowledge of the this compound gene cluster was established using several key molecular genetic techniques.

  • Gene Cluster Cloning: Researchers constructed a genomic library of S. mycarofaciens in an E. coli-Streptomyces shuttle cosmid vector (pNJ1) [7]. Clones carrying polyketide synthase (PKS) genes were identified by hybridizing the library with PKS gene probes (e.g., actI and actIII from Streptomyces coelicolor) [7] [8].
  • Functional Analysis via Gene Disruption: The function of specific genes can be determined by disrupting them in the host chromosome. For example, the plasmid pKC1139 has been used for this purpose in S. mycarofaciens [8]. The phenotype of the resulting mutant (e.g., loss of antibiotic production or change in spore color) reveals the gene's role.
  • Heterologous Expression: To confirm the function of the entire cluster or to engineer production, the large PKS genes can be transformed into other model Streptomyces hosts like S. lividans TK24 or engineered strains of S. fradiae [9] [7]. Production of this compound or its analogs in these foreign hosts verifies the cluster's activity.
  • Biotransformation Assays: These are used to test the function of specific modification enzymes, such as glycosyltransferases or acyltransferases. For instance, introducing a putative glycosyltransferase gene (like midI) into S. lividans along with the potential substrate can demonstrate the enzyme's ability to attach a sugar moiety [6].

The workflow for a typical gene disruption experiment, a common functional analysis method, is detailed below.

f Gene Disruption Workflow Step1 1. Clone internal fragment of target gene into a plasmid Step2 2. Transform plasmid into S. mycarofaciens Step1->Step2 Step3 3. Homologous recombination occurs in chromosome Step2->Step3 Step4 4. Select for recombinant strain (with disrupted gene) Step3->Step4 Step5 5. Analyze phenotype (e.g., TLC/HPLC for product) Step4->Step5 Step6 6. Verify disruption via Southern blot hybridization Step5->Step6

A standard gene disruption experiment to determine gene function.

Research Context and Engineering Potential

  • Temporal Context: Please note that the core research identifying and characterizing the this compound gene cluster was primarily published between the late 1980s and early 2000s [4] [7]. The information provided here reflects these foundational studies.
  • Precursor Engineering: The utility of this compound PKS has been demonstrated in combinatorial biosynthesis. Research shows that the this compound PKS can be expressed in an engineered strain of S. fradiae that also produces the unusual precursor methoxymalonyl-ACP, leading to the production of a this compound analog at high titers (1 g/L) [9].
  • Regulatory Genes: While not explicitly detailed for this compound, studies on related 16-membered macrolides like spiramycin indicate that pathway-specific regulatory genes (e.g., bsm42) are often embedded within the cluster and can be crucial for activating the entire biosynthetic pathway [10]. Introducing such positive regulators can significantly increase antibiotic yield.

References

Midecamycin pharmacokinetics absorption metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Midecamycin

The following table consolidates the quantitative data on this compound's absorption, distribution, metabolism, and excretion [1].

Parameter Details
Absorption Rapid and near-complete after oral administration; peak serum concentration (Cmax) of 0.8 mg/L reached at 1 hour (Tmax). Well absorbed in alkaline intestinal environment due to liposoluble properties [1].
Distribution Apparent volume of distribution (Vd) of 7.7 L/kg; low plasma protein binding (approximately 15%). Good tissue penetration (tissue/serum ratio >1) into bronchial secretions, prostatic tissue, middle ear exudates, and bone [1].
Metabolism Extensively metabolized in the liver; primary metabolite formed via 14-hydroxylation. Metabolites exhibit little to no antimicrobial activity [1].
Elimination Primarily hepatic; low renal clearance with approximately 3.3% of dose excreted unchanged in urine within 6 hours [1].
Half-life Reported as 54 minutes after intravenous administration [1].

Metabolism and Metabolites

This compound undergoes extensive biotransformation in the liver [1]. One key study on miocamycin (this compound acetate) identified several metabolites, including Mb12, for which a subacute toxicity study in rats showed no manifest toxic effects even at high doses of 1,000 mg/kg/day for 5 weeks [2].

The diagram below illustrates the primary metabolic pathway and key pharmacokinetic properties of this compound.

G Oral Oral GI Gastrointestinal Tract Oral->GI Rapid & Complete Absorption Plasma Plasma & Systemic Circulation GI->Plasma Tmax: 1h Cmax: 0.8 mg/L Liver Liver Plasma->Liver Extensive Biotransformation Tissues Target Tissues (Bronchial, Bone, etc.) Plasma->Tissues High Penetration Vd: 7.7 L/kg Metabolites Metabolites Liver->Metabolites Primary Pathway: 14-Hydroxylation Excretion Excretion Liver->Excretion Main Route Metabolites->Excretion Inactive

Analytical Methods for Pharmacokinetic Studies

A robust High-Performance Liquid Chromatography (HPLC) method has been developed for the quality control and component analysis of this compound, which can be applied to pharmacokinetic studies [3].

  • Chromatography:
    • Column: Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm), maintained at 35°C [3].
    • Mobile Phase: A gradient elution was used, with (A) 100 mmol/L formic acid amine solution (pH adjusted to 7.3) and (B) acetonitrile [3].
    • Flow Rate: 1.0 mL/min [3].
    • Detection: Most components were analyzed at 232 nm, while this compound A3 was specifically detected at 280 nm [3].
  • Sample Preparation:
    • For raw materials or tablets, a sample equivalent to about 100 mg of this compound was dissolved in a diluent (a 60:40 mix of mobile phases A and B) in a 50 mL volumetric flask. The solution was sonicated, diluted to volume, and filtered before analysis [3].

The experimental workflow for this analytical process is summarized below.

G Prep Sample Preparation Column HPLC Separation (Extend-C18 Column) Prep->Column Elution Gradient Elution (Mobile Phases A & B) Column->Elution Detection Dual Wavelength Detection (232 nm & 280 nm) Elution->Detection Analysis Data Analysis & Quantification Detection->Analysis

Conclusion

This guide synthesizes the available pharmacokinetic data on this compound, highlighting its favorable absorption and tissue distribution. The provided methodologies offer a foundation for conducting further research and quality control.

It is worth noting that some pharmacokinetic information may be from older studies. For the most current research and data, consulting specialized pharmacological databases or recent scientific literature is highly recommended.

References

Midecamycin Biosynthetic Gene Cluster: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The midecamycin biosynthetic gene cluster is found in the bacterium Streptomyces mycarofaciens [1] [2]. The entire cluster has been sequenced and is available under the MIBiG accession number BGC0000096 (originally from NCBI GenBank BD420675.1) [2]. The table below summarizes the core components of this cluster involved in constructing the polyketide backbone and attaching the deoxysugar.

Gene(s) Gene Product & Function Experimental Evidence
PKS Core Genes (e.g., ctg1_orf27 to ctg1_orf31) [2] Polyketide Synthase (PKS) Multidomain Proteins; Assemble the 16-membered macrolide aglycone core via modular, step-wise condensation of extender units [3] [2]. Heterologous expression in engineered Streptomyces fradiae confirmed PKS functionality and high production levels (1 g/L) of this compound analogs [3].
midA (tylA1 homolog) [1] [4] dTDP-glucose synthase; Catalyzes the first step in the dTDP-D-mycaminose sugar pathway [1]. Genes were cloned, sequenced, and their functions were assigned based on sequence homology and biosynthetic logic [1] [4].
midB (tylB2 homolog) [1] [4] dTDP-glucose dehydratase; Catalyzes the second step in the dTDP-D-mycaminose pathway [1].
midC (tylM1 homolog) [1] [4] Aminotransferase; Introduces the amino group to form mycaminose [1].
midI (tylMII homolog) [1] Glycosyltransferase; Transfers the matured D-mycaminose sugar to the polyketide aglycone [1].
midH (tylMIII homolog) [1] Glycosyltransferase Auxiliary Protein; Assists MidI for efficient glycosyltransfer, similar to systems in other Streptomyces [1].
midK (tylC3 homolog) [1] [4] Methyltransferase; Catalyzes the O-methylation of the sugar unit [1].

The following diagram illustrates the logical relationship and sequential action of the key genes involved in building the this compound core structure and attaching the deoxysugar.

G PKS PKS Aglycone Polyketide Aglycone (16-membered core) PKS->Aglycone midI midI Glycosyltransferase Aglycone->midI midA midA dTDP-glucose synthase midB midB dTDP-glucose dehydratase midA->midB midC midC Aminotransferase midB->midC midK midK Methyltransferase midC->midK Mycaminose dTDP-D-mycaminose midK->Mycaminose Mycaminose->midI This compound Glycosylated this compound midI->this compound midH midH Auxiliary Protein midH->midI assists

Key Experimental Approaches

The current understanding of the this compound PKS has been derived from several key experimental methodologies:

  • Gene Cluster Cloning and Sequencing: The foundational step involved constructing a genomic library of Streptomyces mycarofaciens and screening it with probes based on known PKS genes. Positive clones, such as cosmids, were sequenced to identify open reading frames (ORFs) [1] [4]. The function of each gene was initially predicted by bioinformatic analysis, comparing the deduced amino acid sequences to proteins of known function in databases [1].
  • Heterologous Expression: To confirm the function of the cloned gene cluster and for engineering purposes, the entire this compound PKS has been expressed in a heterologous host. A successfully engineered strain of Streptomyces fradiae, which naturally produces high levels of essential precursors like methylmalonyl-CoA, was used. This host was further modified by introducing a five-gene set (fkbG-K) to produce an additional precursor, methoxymalonyl-ACP. Expression of the this compound PKS in this engineered host resulted in high-titer (1 g/L) production of a this compound analog, validating the function of the transferred genes [3].
  • Gene Inactivation (Knock-out): This classic genetic method involves disrupting a specific gene within the cluster in the native or heterologous host and then analyzing the resulting chemical profile. The absence of this compound or the accumulation of a specific biosynthetic intermediate helps confirm the disrupted gene's function [1].

Research Applications and Engineering Potential

The detailed knowledge of the this compound PKS opens avenues for scientific and commercial exploration, primarily through combinatorial biosynthesis [3] [5].

  • Precursor-Directed Biosynthesis: As demonstrated in [3], engineering the host strain to produce unusual extender units (like methoxymalonyl-ACP) allows the native this compound PKS to incorporate these building blocks, leading to the production of novel "unnatural" natural products.
  • Gene Swapping: The modular nature of PKSs allows for the swapping of domains or entire modules between different biosynthetic pathways. The well-characterized this compound PKS genes can be used as building blocks to create hybrid pathways that generate new chemical entities with potentially improved or novel bioactivities [5].

References

Midecamycin metabolites biotransformation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Midecamycin Metabolism: Pathways & Key Data

The table below summarizes the core quantitative data and identified pathways for this compound biotransformation.

Aspect Details
Primary Metabolic Reaction 14-hydroxylation of this compound metabolites [1]
Key Human CYP Isoform CYP3A4 [1]
Other Involved Isoforms CYP3A5 (catalytic activity <5% of CYP3A4) [1]
Apparent KM Values Comparable between native human liver microsomes and cDNA-expressed CYP3A4 [1]
Metabolite Activity Little to no antimicrobial activity [2]
Tissue Site of Metabolism Liver [2]
Route of Elimination Primarily hepatic, with renal elimination accounting for only about 3.3% of the dose in urine after 6 hours [2]

Experimental Protocols for Metabolic Studies

For researchers looking to validate or further explore these pathways, here are methodologies adapted from the literature.

Identification of Human CYP Isoforms Involved

This protocol is used to identify which cytochrome P450 enzymes are responsible for metabolizing a compound.

  • Key Reagents & Systems:

    • Human Liver Microsomes (HLM): Pooled or from individual donors to assess inherent metabolic activity [1].
    • cDNA-Expressed CYP Isoforms: Incubate the drug with specific, individual CYP isoforms (e.g., CYP3A4, CYP3A5) to confirm their metabolic capability [1].
    • Selective Chemical Inhibitors: Use inhibitors like ketoconazole (for CYP3A4) and troleandomycin to inhibit specific CYP activities in microsomal incubations [1].
    • Correlation Analysis: Measure the rate of the drug's metabolism in HLMs from different donors and correlate it with the known activity levels of specific CYP isoforms in those same microsomes (e.g., testosterone 6β-hydroxylation activity for CYP3A4) [1].
  • Typical Incubation Conditions:

    • Incubation mixture includes microsomal protein, drug substrate, and an NADPH-generating system to provide essential cofactors [1].
    • Reaction is stopped at predetermined times, and metabolites are quantified, often using LC-MS/MS [1].
Analytical Method for Component & Impurity Profiling

The following HPLC method is cited for separating and analyzing the complex mixture of components and potential impurities in this compound.

  • Chromatography Conditions [3]:

    • Column: Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase A: 100 mmol/L formic acid amine solution (pH adjusted to 7.3 ± 0.1 with ammonium hydroxide)
    • Mobile Phase B: Acetonitrile
    • Gradient Program: | | Time (min) | %B | |---|---| | 0 | 40 | | 25 | 50 | | 30 | 60 | | 35 | 80 | | 36 | 40 | | 45 | 40 |
    • Flow Rate: 1.0 mL/min
    • Detection Wavelengths: 232 nm (for most components) and 280 nm (specific for this compound A3) [3]
    • Column Temperature: 35°C [3]
    • Injection Volume: 10 µL [3]
  • Sample Preparation:

    • This compound sample is prepared at a concentration of 2.0 mg/mL in a diluent of mobile phase A and B (60:40 ratio) [3].

Metabolic Pathway and Experimental Workflow

The diagram below synthesizes the known metabolic pathway of this compound and a generalized workflow for its experimental investigation.

The available evidence clearly points to CYP3A4-mediated 14-hydroxylation as the principal biotransformation pathway for this compound, leading to inactive metabolites that are predominantly cleared by the liver [1] [2].

It is important to note that the available scientific literature does not provide a complete map of all possible metabolites or detailed kinetic parameters for each biotransformation step. Further targeted research would be needed to fully elucidate the comprehensive metabolic fate of this compound.

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Midecamycin

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens that inhibits bacterial protein synthesis by blocking peptidyl transferase activity in the 50S ribosomal subunit. Unlike single-component pharmaceuticals, this compound is a complex mixture of multiple structurally similar compounds resulting from its biosynthetic pathway. The fermentation-derived nature of this antibiotic presents significant analytical challenges, as differences in strains and fermentation processes can substantially alter composition profiles. The quality control of this compound is particularly challenging due to the presence of multiple components with different ultraviolet absorption characteristics and biological activities [1] [2].

The quantitative analysis of this compound components is essential for ensuring drug safety and efficacy. High-performance liquid chromatography (HPLC) has emerged as the primary technique for characterizing this compound composition. However, traditional HPLC methods with ultraviolet detection (HPLC-UV) face limitations when analyzing components with different chromophores. This application note provides detailed protocols for analyzing this compound using various HPLC detection techniques, with particular emphasis on modern approaches that address these challenges [3] [4].

Method Selection Principles

Comparison of Detection Techniques

The selection of an appropriate detection method depends on the specific analytical requirements and available reference standards. Table 1 compares the primary HPLC detection techniques used in this compound analysis.

Table 1: Comparison of HPLC Detection Methods for this compound Analysis

Detection Method Principle Advantages Limitations Ideal Applications
UV Detection Absorption of ultraviolet light Widely available, simple operation Variable response for different chromophores Routine analysis of main components (A1)
ELSD (Evaporative Light Scattering) Light scattering by aerosol particles Universal response, compatible with gradients Lower sensitivity than CAD, non-linear response Impurity profiling without reference standards
CAD (Charged Aerosol) Charge measurement of aerosol particles Universal response, better sensitivity than ELSD Requires volatile mobile phases Comprehensive quantification of all components
Guidance for Method Selection

For routine quality control of this compound where reference standards are available, especially for the main component this compound A1, HPLC-UV remains a suitable and cost-effective option. The HPLC-ELSD method provides a balanced approach when analyzing multiple components with limited availability of reference standards. For comprehensive characterization requiring accurate quantification of all components regardless of their chromophores, particularly in research and development settings, HPLC-CAD is the recommended technique despite its higher operational costs [5] [3] [4].

The regulatory requirements should also be considered when selecting a method. While the Japanese Pharmacopoeia prescribes a cylinder-plate method for this compound assay without specific regulations for minor components, the International Council for Harmonisation (ICH) guidelines require identification of impurities exceeding 0.1%, necessitating more sophisticated analytical approaches [1] [4].

Detailed Experimental Protocols

Protocol 1: HPLC-UV for this compound A1 Quantification

This method is adapted from the early HPLC-UV approach with modifications to enhance separation efficiency and is suitable for routine analysis of this compound A1 [6].

3.1.1 Materials and Equipment
  • HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis or DAD detector
  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase A: 100 mmol/L formic acid amine solution (adjusted to pH 7.3 ± 0.1 with ammonium hydroxide)
  • Mobile Phase B: Acetonitrile (HPLC grade)
  • Reference standard: this compound A1 (purity ≥95%)
  • Sample solvent: Mixture of mobile phases A and B (60:40, v/v)
3.1.2 Chromatographic Conditions
  • Flow rate: 1.0 mL/min
  • Column temperature: 35°C
  • Injection volume: 10 μL
  • Detection wavelength: 232 nm (for most components); 280 nm for this compound A3
  • Gradient program:
    • 0 min: 40% B
    • 25 min: 50% B
    • 30 min: 60% B
    • 35 min: 80% B
    • 36 min: 40% B
    • 45 min: 40% B
3.1.3 Sample Preparation
  • Standard solution: Accurately weigh approximately 100 mg of this compound A1 reference standard into a 50 mL volumetric flask. Add 30 mL of sample solvent, dissolve using ultrasonication, and dilute to volume with the same solvent. Filter through a 0.45 μm solvent-resistant membrane filter.
  • Test solution: For raw material, prepare similarly to the standard solution using approximately 100 mg of this compound. For tablets, weigh and powder at least 20 tablets. Transfer an accurately weighed portion equivalent to about 100 mg of this compound to a 50 mL volumetric flask and prepare as above.
3.1.4 System Suitability Tests
  • Theoretical plates: Not less than 5000 for the this compound A1 peak
  • Tailing factor: Not more than 1.5 for the principal peak
  • Relative standard deviation: Not more than 2.0% for six replicate injections of the standard solution
Protocol 2: HPLC-CAD for Comprehensive Component Analysis

This method enables accurate quantification of all this compound components without requiring individual reference standards for each compound, addressing the limitation of variable UV absorption characteristics [3] [4].

3.2.1 Materials and Equipment
  • HPLC system with quaternary pump, autosampler, and column thermostat
  • Charged aerosol detector (e.g., Thermo Scientific Corona Veo or equivalent)
  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile-0.2 mol/L ammonium formate solution (52:48, v/v, adjusted to pH 7.3 with triethylamine)
  • Sample preparation: Same as Protocol 1
3.2.2 Chromatographic Conditions
  • Flow rate: 1.0 mL/min
  • Column temperature: 35°C
  • Injection volume: 10 μL
  • CAD parameters:
    • Evaporator temperature: 35°C
    • Data collection rate: 10 Hz
    • Filter constant: 5.0 s
    • Power function value: 1.0-1.2 (optimize for linearity)
3.2.3 Sample Preparation

Prepare as described in Section 3.1.3.

3.2.4 System Suitability Tests
  • Relative standard deviation: Not more than 2.0% for six replicate injections of the standard solution
  • Signal-to-noise ratio: Not less than 10 for the principal peak
Protocol 3: HPLC-ELSD for Impurity Profiling

This method provides an alternative universal detection approach when CAD is not available [5].

3.3.1 Materials and Equipment
  • HPLC system with quaternary pump, autosampler, and column thermostat
  • Evaporative light scattering detector
  • Column: Diamonsil C18 column (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile-0.2 mol/L ammonium formate solution (52:48, v/v, adjusted to pH 7.3 with triethylamine)
3.3.2 Chromatographic Conditions
  • Flow rate: 1.0 mL/min
  • Column temperature: 35°C
  • Injection volume: 10 μL
  • ELSD parameters:
    • Drift tube temperature: 105°C
    • Gas flow rate: 3.0 L/min (nitrogen or compressed air)
    • Gain: 1-5 (optimize for response)
3.3.3 Sample Preparation

Prepare as described in Section 3.1.3.

The following workflow diagram illustrates the comprehensive analytical approach for this compound quantification:

G Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection UV HPLC-UV Method MethodSelection->UV Main component analysis CAD HPLC-CAD Method MethodSelection->CAD Comprehensive profiling ELSD HPLC-ELSD Method MethodSelection->ELSD Impurity profiling without CAD DataAnalysis Data Analysis UV->DataAnalysis CAD->DataAnalysis ELSD->DataAnalysis Results Interpret Results DataAnalysis->Results

Data Analysis and Interpretation

System Suitability Testing

Before sample analysis, system suitability must be verified to ensure chromatographic performance. Acceptance criteria include retention time stability (RSD < 2%), theoretical plates (>5000 for main peak), tailing factor (<1.5), and injection precision (RSD < 2% for peak area). For quantitative methods, calibration curves should demonstrate linearity with correlation coefficients (R²) greater than 0.999. The limit of quantification (LOQ) for minor components should be sufficient to detect at or below the 0.1% level relative to the main component [5] [3].

Calculations
4.2.1 Assay of this compound A1

For HPLC-UV analysis using a reference standard, calculate the percentage of this compound A1 using the following formula:

% this compound A1 = (AU × WS × P × DU) / (AS × WU × DS) × 100%

Where:

  • AU = Peak area of this compound A1 in test solution
  • AS = Peak area of this compound A1 in standard solution
  • WU = Weight of test sample (mg)
  • WS = Weight of reference standard (mg)
  • P = Purity of reference standard (%)
  • DU = Dilution factor of test solution
  • DS = Dilution factor of standard solution
4.2.2 Impurity Profiling

For HPLC-CAD and HPLC-ELSD methods, the percentage of each component can be calculated using the area normalization method due to the uniform response factor:

% Componenti = (Ai / ΣA) × 100%

Where:

  • Ai = Peak area of component i
  • ΣA = Sum of areas of all peaks in the chromatogram
Method Validation

Table 2 summarizes the typical validation parameters for this compound HPLC methods based on published data [5] [3].

Table 2: Method Validation Parameters for this compound HPLC Assays

Validation Parameter HPLC-UV HPLC-ELSD HPLC-CAD
Linearity range 0.1-200 μg/mL 5-80 μg 0.002-0.30 mg/mL
Correlation coefficient (R²) >0.999 0.9979 >0.999
LOD 0.05 μg/mL 0.36 μg 1.8-2.0 μg/mL
LOQ 0.1 μg/mL 1.2 μg 5.0-6.0 μg/mL
Precision (RSD) <2.0% 0.21-1.54% <2.0%
Accuracy (% recovery) 98-102% 95-105% 95.0-124.0%

Troubleshooting and Optimization

Common Issues and Solutions
  • Retention time shifts: Ensure mobile phase pH is precisely controlled at 7.3 ± 0.1. Use fresh buffer solutions prepared with LC-MS grade reagents.
  • Poor peak shape: Column temperature should be maintained at 35°C. If tailing persists, consider adding 0.1% triethylamine to the aqueous phase.
  • Baseline noise in CAD: Ensure mobile phase is thoroughly degassed. Check that the evaporator temperature is properly set and the gas flow is stable.
  • Low sensitivity in ELSD: Optimize drift tube temperature and gas flow rate. For volatile compounds, consider reducing the evaporator temperature.
Method Optimization Strategies

For complex samples with numerous components, gradient optimization may be necessary. A shallower gradient between 40-60% organic phase can improve resolution of critical peak pairs. If co-elution is observed, consider using columns from different manufacturers (Extend-C18, BDS-Hypersil C18, or Kromasil 100-5-C18) as selectivity differences may enhance separation [1].

For HPLC-CAD methods, the power function value (PFV) can be optimized to improve linearity. The filter valve setting and data collection rate can be adjusted to enhance sensitivity for minor components. When transferring methods between different detector models, re-optimization of detector parameters is recommended [3] [4].

Regulatory Considerations

According to ICH guidelines, impurities present at levels above 0.1% should be identified and qualified. The complex nature of this compound as a multi-component antibiotic requires special consideration regarding the distinction between components and impurities. The ligand-docking model has been proposed as a predictive tool for this demarcation, where components and impurities are docked with the target (ribosome) to evaluate potential biological activity [1].

Method validation should include specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness as per ICH Q2(R1). For stability-indicating methods, forced degradation studies should demonstrate separation of degradation products from the main components and each other [1] [2].

Conclusion

The HPLC analysis of this compound requires careful method selection based on the specific analytical needs. While HPLC-UV remains suitable for routine quantification of the main component, HPLC-CAD provides a more comprehensive approach for quantifying all components without requiring individual reference standards. The protocols described in this application note have been demonstrated to provide accurate, precise, and robust methods for the quantification of this compound and its related components, supporting quality control and regulatory compliance in pharmaceutical analysis.

References

Comprehensive Application Notes and Protocols for Voltammetric Detection of Midecamycin Using Electrochemical Sensors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Midecamycin and Electrochemical Detection

Background and Significance

This compound is a naturally occurring 16-membered macrolide antibiotic synthesized from Streptomyces mycarofaciens that inhibits bacterial protein synthesis by blocking the activity of peptidyl transferase in the 50S ribosome. It demonstrates high activity against Gram-positive bacteria and mycoplasma species, making it widely used for respiratory tract infections with low toxicity and broad-spectrum activity [1]. The quality control of this compound is challenging due to its multi-component nature, as fermentation processes produce several structurally similar compounds that may vary between production batches [2] [1]. Conventional analysis methods like HPLC with UV detection face limitations in detecting components with different chromophores, necessitating versatile analytical approaches [2].

Electrochemical sensors offer a powerful alternative for pharmaceutical analysis, converting chemical information into measurable electrical signals through redox reactions [3]. Voltammetric techniques specifically monitor current response as a function of applied potential, providing high sensitivity, rapid analysis, and portability for quality control applications. These attributes make them particularly suitable for detecting electroactive compounds like this compound at low concentrations without extensive sample preparation [4].

Principle of Operation

Voltammetric detection of this compound relies on the compound's electrochemical oxidation at a sensor interface. When appropriate potential is applied, this compound undergoes electron transfer reactions, generating current signals proportional to its concentration. Advanced sensors incorporate nanomaterials such as electrochemically reduced graphene oxide to enhance electrode surface area and electron transfer kinetics, significantly improving sensitivity and detection limits [5]. The fundamental principle involves measuring the diffusion-controlled current at the working electrode, which follows established electrochemical relationships as described by the Randles-Sevcik equation for linear sweep voltammetry [6].

Experimental Design and Workflow

The overall experimental process for voltammetric detection of this compound follows a systematic workflow from sensor preparation through data analysis:

G Start Start Experimental Process SensorPrep Sensor Preparation Electrode modification with nanomaterials Start->SensorPrep SolutionPrep Solution Preparation This compound standards in supporting electrolyte SensorPrep->SolutionPrep Instrument Instrument Setup Three-electrode configuration Parameter optimization SolutionPrep->Instrument Measurement Voltammetric Measurement Record current-potential response Instrument->Measurement DataAnalysis Data Analysis Peak identification and quantification Measurement->DataAnalysis Validation Method Validation Precision, accuracy, specificity DataAnalysis->Validation End Report Results Validation->End

Figure 1: Experimental workflow for voltammetric detection of this compound, illustrating the sequential steps from sensor preparation to final data reporting.

Sensor Fabrication and Configuration

Electrode Systems and Modification Protocols
3.1.1 Graphene-Modified Electrode Sensor
  • Base Electrode: Glassy carbon electrode (GCE, 3 mm diameter)
  • Modification Material: Electrochemically reduced graphene oxide (ERGO)
  • Modification Protocol:
    • Pre-treatment: Polish GCE sequentially with 0.3 and 0.05 μm alumina slurry on microcloth
    • Rinsing: Ultrasonicate in distilled water and ethanol for 2 minutes each
    • Graphene Oxide Deposition: Apply 10 μL graphene oxide dispersion (0.5 mg/mL) onto GCE surface
    • Electrochemical Reduction: Perform in N₂-saturated 0.1 M PBS (pH 7.0) by cyclic voltammetry scanning from 0 to -1.5 V for 10 cycles
    • Final Conditioning: Cycle modified electrode in blank supporting electrolyte until stable voltammogram obtained [5]
3.1.2 Gold Electrode Sensor
  • Base Electrode: Gold electrode (2 mm diameter)
  • Pre-treatment:
    • Polish with 0.05 μm alumina slurry
    • Electrochemically clean in 0.5 M H₂SO₄ by cycling between 0 and +1.5 V until stable cyclic voltammogram obtained
  • Supporting Electrolyte: 0.05 M NaHCO₃ [6]
Sensing Mechanism and Electron Transfer

The electrochemical detection mechanism for this compound involves well-defined oxidation processes at the electrode-solution interface:

G cluster_1 Electrode Interface This compound This compound in Solution (Diffuses to electrode surface) Electrode Modified Electrode Surface (Graphene or Gold) This compound->Electrode Diffusion Oxidation Electrochemical Oxidation (Transfer of electrons) Electrode->Oxidation Applied Potential Current Measurable Current Signal (Proportional to concentration) Oxidation->Current Electron Transfer

Figure 2: Electrochemical detection mechanism showing the sequence from this compound diffusion to electron transfer and current measurement at the modified electrode interface.

Analytical Protocols and Procedures

Voltammetric Measurement Conditions

Table 1: Optimal parameters for voltammetric detection of this compound using different sensor configurations

Parameter Graphene-Modified Electrode Gold Electrode Unit
Technique Linear sweep voltammetry Cyclic linear sweep voltammetry -
Supporting Electrolyte 0.1 M PBS (pH 7.0) 0.05 M NaHCO₃ -
Scan Rate 50 50 mV/s
Potential Range 0 to +1.2 0 to +1.2 V vs. REF
Oxidative Peak ~0.85 ~0.85 V vs. SCE
Reductive Peak Not reported ~0.3 V vs. SCE
Linear Range (Oxidative) Not specified 0.1693–0.3289 mg/cm³
Linear Range (Reductive) Not specified 0.1140–0.3802 mg/cm³
Reference Electrode SCE SCE -
Sample Preparation Protocols
4.2.1 Standard Solution Preparation
  • Stock Solution: Dissolve this compound reference standard (purity ≥95.9%) in appropriate solvent (methanol or mobile phase)
  • Working Standards: Prepare serial dilutions in supporting electrolyte to cover calibration range
  • Supporting Electrolyte: 0.1 M phosphate buffer saline (PBS, pH 7.0) or 0.05 M NaHCO₃
  • Degassing: Purge solutions with nitrogen or argon for 10 minutes before measurements to remove dissolved oxygen [5] [6]
4.2.2 Real Sample Preparation
  • Pharmaceutical Formulations:

    • Accurately weigh and powder at least 20 tablets
    • Transfer portion equivalent to ~100 mg this compound to 50 mL volumetric flask
    • Add 30 mL diluent (mobile phase A:B = 60:40), ultrasonicate for 15 minutes
    • Dilute to volume and filter through 0.25 μm solvent-resistant filter [1]
  • Serum Samples:

    • Add serum sample to supporting electrolyte
    • Perform standard addition calibration to account for matrix effects [7]
Method Validation Parameters

Table 2: Validation parameters for this compound quantification methods

Validation Parameter Voltammetric Method HPLC-CAD Method HPLC-UV Method
Linearity Range 0.114–0.380 mg/cm³ (reductive) [6] Comprehensive component analysis [2] Component-specific [1]
Detection Limit Picomolar level achievable [7] Suitable for minor components [2] Varies with chromophore [2]
Precision (RSD) <5% for repeated measurements <5% for multiple components [2] Component-dependent [1]
Accuracy Confirmed by HPLC comparison [6] Confirmed by MS detection [2] Reference standard dependent [1]
Specificity Resolves this compound from excipients Resolves multiple components [2] Limited to specific λmax [2]
Analysis Time <5 minutes per sample ~45 minutes [1] ~45 minutes [1]

Advanced Applications and Quality Control

Component Analysis in Pharmaceutical Products

The complexity of this compound composition necessitates sophisticated analytical approaches for comprehensive quality control. Research has identified ten distinct components in this compound raw materials and formulations, with varying distributions across manufacturers [1]. These components are classified based on their ultraviolet absorption characteristics into three groups:

  • Group A: Maximum absorption at 231 nm (majority of components)
  • Group B: Maximum absorption at 280 nm (including this compound A3)
  • Group C: Maximum absorption at 205 nm (newly identified minor components)

This classification is crucial for analytical method selection, as conventional HPLC-UV methods at fixed wavelengths may miss important components with different chromophores [2]. The charged aerosol detector (CAD) provides a universal response approach that overcomes this limitation, enabling quantification of all components without reference standards by generating consistent response factors regardless of chromophore properties [2].

Method Comparison and Selection Criteria

Table 3: Comparison of analytical techniques for this compound quantification

Analytical Technique Key Advantages Limitations Best Applications
Voltammetric Sensors Rapid analysis, high sensitivity, portable instrumentation, low cost Limited component resolution, electrode fouling potential Rapid screening, quality control, dissolution testing
HPLC-CAD Universal detection, no reference standards needed, comprehensive component analysis Expensive instrumentation, mobile phase volatility requirements Complete quality control, impurity profiling
HPLC-UV Widely available, pharmacopeial methods, specific detection Limited to components with specific chromophores Routine analysis of main components
HPLC-MS Structural identification, high specificity, impurity characterization High cost, complex operation, matrix effects Impurity identification, structural elucidation
Capillary Electrophoresis High efficiency, small sample volumes, complementary separation mechanism Lower sensitivity, less robust than HPLC Research applications, complementary method
Impurity Profiling and Regulatory Considerations

According to International Council for Harmonisation (ICH) guidelines, impurities exceeding the threshold of 0.1% should be identified and characterized [1]. The demarcation between impurities and components in this compound is not clearly defined, as many minor components possess biological activity. Advanced approaches using ligand-docking models have been employed to predict the biological activity of various components and impurities by simulating their interaction with the bacterial ribosome target [1]. This predictive method helps in quality assessment when complete pharmacological data is unavailable for all minor components.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Resolution: Ensure proper electrode pretreatment and conditioning; verify scan rate optimization; check electrolyte purity and pH
  • Signal Drift: Allow sufficient equilibration time; verify reference electrode stability; ensure temperature control
  • Reproducibility Issues: Standardize electrode polishing procedure; implement regular calibration checks; verify modification layer uniformity
  • Matrix Interferences: Employ standard addition method for complex samples; implement cleaning steps between measurements; consider sample purification
Optimization Guidelines
  • Scan Rate Studies: Perform initial investigations between 10-200 mV/s to determine optimal balance between sensitivity and resolution
  • pH Optimization: Evaluate response across physiological range (pH 5.8-7.4) to maximize signal intensity
  • Modification Parameters: Optimize nanomaterial concentration and deposition time for consistent sensor performance

Conclusion

Voltammetric sensors provide a rapid, sensitive, and cost-effective approach for this compound detection, suitable for various stages of pharmaceutical development and quality control. The integration of advanced nanomaterials such as electrochemically reduced graphene oxide significantly enhances sensor performance, enabling detection at clinically relevant concentrations. For comprehensive quality control, these voltammetric methods can be effectively complemented with chromatographic techniques like HPLC-CAD to address the multi-component nature of this compound-based pharmaceuticals. The provided protocols and application notes establish a foundation for implementing these analytical methods in both research and industrial settings, contributing to improved quality assurance and therapeutic efficacy of this important antibiotic agent.

References

Comprehensive Application Notes and Protocols for Optimizing Midecamycin Fermentation Yield

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Midecamycin and Production Significance

This compound is a naturally occurring 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens that demonstrates potent activity against Gram-positive bacteria and mycoplasma species [1] [2]. As a clinically important antibiotic widely used in respiratory tract infections, optimization of its fermentation process represents a critical bioprocessing challenge for pharmaceutical development [2]. The complex structure of this compound, consisting of a 16-membered lactone ring with a disaccharide moiety, makes chemical synthesis impractical, thus establishing fermentation as the primary production method [3] [2]. These application notes consolidate established and emerging strategies to enhance this compound yield through systematic strain engineering, medium optimization, and process control, providing researchers with validated protocols to overcome the natural production limitations of this important macrolide antibiotic.

Strain Improvement and Metabolic Engineering

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster encompasses type I polyketide synthases (PKS) that assemble the macrolactone core through sequential condensation of acyl-CoA precursors [3]. Each PKS module contains specific domains including β-ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), β-ketoreductase (KR), and acyl-carrier protein (ACP) that determine the final polyketide structure [3]. Beyond the PKS genes, the cluster also includes genes for deoxy sugar biosynthesis and post-PKS modifications that complete this compound assembly [3]. Understanding this genetic architecture provides the foundation for targeted metabolic engineering approaches to enhance yield.

Engineering Precursor Supply Pathways

A critical advancement in this compound yield optimization involved engineering the methoxymalonyl-ACP precursor pathway in a modified Streptomyces fradiae host strain. This approach achieved remarkable production levels of 1 g/L of a this compound analog through heterologous expression of the complete this compound PKS genes in this engineered host [4]. The engineering strategy involved introducing five genes (fkbG-K) from Streptomyces hygroscopicus that encode the methoxymalonyl-ACP biosynthetic pathway, thereby expanding the precursor pool available for polyketide assembly [4]. This successful demonstration highlights the importance of precursor flux enhancement as a key strategy for optimizing complex macrolide production.

Table 1: Key Biosynthetic Genes for this compound Production

Gene Category Specific Genes Function in Biosynthesis
PKS Core Genes mdmA, mdmB, mdmC Polyketide synthase components for macrolactone formation
Precursor Biosynthesis fkbG-K (heterologous) Methoxymalonyl-ACP production
Sugar Biosynthesis Various ORFs in cluster Synthesis and attachment of deoxysugar moieties
Post-PKS Modification mdmB, mdmC, mpt Acylation, methylation, and other tailoring reactions
Self-Resistance mdmA Protection of producer strain from autoinhibition
Regulatory Gene Overexpression

Recent studies with concanamyins (structurally similar macrolides) demonstrate that overexpression of pathway-specific regulators can dramatically enhance production titers [5]. Engineering native and heterologous regulatory genes in Streptomyces eitanensis resulted in >1000-fold improvement in concanamycin A production compared to wild-type strains under non-optimized conditions [5]. Specifically, shake-flask cultivations of the engineered strain DHS10676 produced 909.8 ± 64.7 mg/L of concanamycin A, highlighting the profound impact of regulatory gene manipulation on macrolide production [5]. These approaches are likely transferable to this compound production systems given the structural and biosynthetic similarities between these macrolide classes.

Fermentation Medium Optimization

Optimization of fermentation medium components represents a fundamental strategy for enhancing this compound yield. The composition of the growth medium directly influences cellular metabolism, precursor availability, and the regulatory cascades that control secondary metabolite production [6] [7].

Carbon Source Selection and Optimization

Carbon sources play a dual role as both energy providers and precursor suppliers for macrolide biosynthesis. The rate of carbon assimilation significantly influences secondary metabolite production, with slowly metabolized carbon sources generally favoring antibiotic production by avoiding carbon catabolite repression [6] [7]. For penicillin production, lactose is preferred over glucose as it circumvents carbon catabolite repression [6] [7]. Similarly, glycerol has been shown to enhance production of antibiotics like actinomycin D and erythromycins [7]. For this compound specifically, the strategic importance of carbon source was demonstrated in rifamycin fermentations, where multiple glucose supplementation during mid- and late-exponential phases increased yields by 354.3% [8].

Nitrogen Source Influence

Nitrogen source selection critically impacts secondary metabolite production, with different nitrogen forms exerting varying effects on antibiotic biosynthesis [6] [7]. Organic nitrogen sources often provide amino acid precursors that can directly incorporate into antibiotic pathways, as demonstrated by tryptophan enhancement of actinomycin V production in Streptomyces triostinicus [7]. Conversely, the same amino acid showed inhibitory effects on candicidin production in Streptomyces griseus, highlighting the organism-specific responses to nitrogen sources [7]. The nitrate-stimulating effect (NSE) observed in rifamycin fermentation illustrates how nitrate addition can globally affect both carbon and nitrogen metabolism to enhance antibiotic yield [8].

Table 2: Medium Component Optimization for Macrolide Fermentation

Component Type Specific Examples Observed Effect Recommended Concentration
Carbon Sources Glucose, Glycerol Varies by organism; can cause catabolite repression Strain-specific optimization required
Slowly-metabolized Carbons Lactose, Galactose Often enhances secondary metabolite production 1-3% (w/v)
Nitrogen Sources Ammonium salts, Nitrate Nitrate shows stimulating effect in some systems 10-100 mM
Amino Acids Tryptophan Can enhance or inhibit depending on pathway 0.1-0.5% (w/v)
Phosphate Inorganic phosphate High concentrations often repress secondary metabolism 0.1-5 mM (varies widely)
Precursors Methylmalonyl-CoA precursors Can enhance polyketide production when limiting Strain-specific
Phosphate and Ionic Balance

Inorganic phosphate concentration represents a critical regulatory factor in antibiotic fermentations, with high phosphate levels typically repressing secondary metabolism [6]. For many antibiotics including actinorhodin, cephalosporin, clavulanic acid, streptomycin, tetracycline, and vancomycin, production occurs only when phosphate is limited [6] [7]. Similarly, teicoplanin production is inhibited by high phosphate concentrations [7]. The optimal phosphate concentration must support adequate cell growth while avoiding repression of secondary metabolite pathways, typically requiring fine-tuning between 0.1-5 mM depending on the specific production system [6].

Fermentation Process Parameters and Feeding Strategies

Optimization of physical culture conditions and nutrient feeding strategies represents another essential dimension of this compound yield enhancement.

Key Process Parameters

The nitrate-stimulating effect (NSE) observed in Amycolatopsis mediterranei for rifamycin production provides important insights applicable to this compound fermentation [8]. The addition of 80 mM potassium nitrate to the medium significantly enhanced antibiotic yield while altering central carbon metabolism metabolites including glucose 6-phosphate, glucose 1-phosphate, UDP-glucose, and acetyl-coenzyme A [8]. This suggests that nitrate addition creates an internal metabolic imbalance that can be leveraged for enhanced production. The NSE effect appears to operate through the global regulatory protein GlnR, which modulates expression of metabolic genes beyond nitrogen metabolism to include carbon metabolism and antibiotic biosynthesis [8].

Dynamic Feeding Strategies

The implementation of dynamic feeding strategies based on real-time monitoring of nutrient levels can dramatically improve this compound yields. In rifamycin fermentation, multiple glucose supplementation during the mid- and late-exponential phases increased final antibiotic yield by 354.3% [8]. This approach compensated for carbon source deficiency that developed during fermentation and increased expression of genes involved in the synthesis of the rifamycin precursor 3-amino-5-hydroxybenzoic acid (AHBA) [8]. Similarly, in concanamycin fermentations, sodium propionate supplementation boosted production of concanamycin B to 306.5 ± 42.1 mg/L without significantly decreasing concanamycin A yield [5].

The following diagram illustrates the integrated optimization workflow for this compound fermentation:

G Start Start: this compound Fermentation Optimization Strain Strain Engineering Start->Strain Medium Medium Optimization Start->Medium Process Process Control Start->Process Analytics Analytical QC Strain->Analytics Strain1 • Precursor pathway engineering • Regulatory gene overexpression • Heterologous host engineering Strain->Strain1 Medium->Analytics Medium1 • Carbon source optimization • Nitrogen source selection • Phosphate control Medium->Medium1 Process->Analytics Process1 • Fed-batch strategies • Nitrate supplementation • Multiple glucose feeds Process->Process1 End High-Yield Process Analytics->End Analytics1 • HPLC quantification • LC-MS characterization • Ligand-docking prediction Analytics->Analytics1

Figure 1: Integrated Optimization Workflow for this compound Fermentation

Experimental Protocols

Protocol for Strain Engineering and Precursor Pathway Enhancement

Objective: Engineer a this compound production host with enhanced precursor supply for improved yield [4].

Materials:

  • Streptomyces fradiae host strain
  • Plasmid vector containing fkbG-K genes from S. hygroscopicus
  • Appropriate selective antibiotics
  • Protoplast transformation reagents

Method:

  • Introduce the methoxymalonyl-ACP biosynthetic pathway genes (fkbG-K) into the S. fradiae chromosome via homologous recombination
  • Verify gene integration using PCR amplification with gene-specific primers
  • Introduce the complete this compound PKS genes into the engineered host via plasmid transformation
  • Screen transformants for this compound production using HPLC analysis
  • Select high-producing clones for further medium optimization

Expected Outcome: Engineered strain capable of producing this compound analogs at approximately 1 g/L titer [4].

Protocol for Medium Optimization and Feeding Strategy

Objective: Develop an optimized fermentation medium with dynamic feeding to maximize this compound yield [5] [8].

Materials:

  • High-producing Streptomyces mycarofaciens strain or engineered equivalent
  • Basal fermentation medium (e.g., Bennet medium or equivalent)
  • Carbon sources (glucose, glycerol, lactose)
  • Nitrogen sources (nitrate, ammonium salts, amino acids)
  • Precursors (sodium propionate, methylmalonyl-CoA precursors)

Method:

  • Prepare basal medium with the following components: 0.1% yeast extract, 1.0% glycerol, 1.0% glucose, 0.2% tryptone, 0.1% beef extract (w/v), pH 7.0 [8]
  • Inoculate with 5% (v/v) seed culture and incubate at 30°C with appropriate aeration
  • Supplement with 80 mM potassium nitrate at 40 hours to stimulate secondary metabolism [8]
  • Implement multiple glucose feeding during mid- and late-exponential phases based on residual glucose monitoring
  • Add sodium propionate (concentration to be optimized) to enhance specific this compound components [5]
  • Monitor growth (OD600) and this compound production throughout fermentation
  • Harvest at optimal time point based on production kinetics

Expected Outcome: Significant enhancement (3-10 fold) in this compound yield compared to non-optimized conditions.

Analytical Methods for Quality Control and Yield Assessment

HPLC Quantification of this compound Components

Objective: Reliable quantification of this compound and related components in fermentation broth [2].

Materials:

  • HPLC system with DAD detector
  • Extend-C18 column (250 mm × 4.6 mm, 5 μm)
  • Mobile phase A: 100 mmol/L formic acid amine solution (pH 7.3 ± 0.1 with ammonium hydroxide)
  • Mobile phase B: Acetonitrile
  • This compound reference standards

Method:

  • Prepare samples by dissolving in mobile phase A:B (60:40) at 2.0 mg/mL
  • Use gradient elution: 0 min/40% B, 25 min/50% B, 30 min/60% B, 35 min/80% B, 36 min/40% B, 45 min/40% B
  • Set flow rate to 1.0 mL/min and column temperature to 35°C
  • Monitor at 232 nm for most components and 280 nm specifically for this compound A3
  • Quantify using calibration curves generated from reference standards

Note: This method resolves at least 10 different components of this compound, enabling comprehensive quality control [2].

LC-MS Characterization of this compound and Related Compounds

Objective: Structural characterization of this compound components and identification of novel analogs [2].

Materials:

  • LC-MS system with high-resolution mass spectrometer
  • Electrospray ionization source
  • Same HPLC conditions as above

Method:

  • Use positive ion mode with capillary temperature at 350°C
  • Set electrospray voltage to 3.0 kV and vaporizer temperature to 300°C
  • Employ sheath gas at 50 arbitrary units and auxiliary gas at 18 arbitrary units
  • Use full MS/dd-MS² scan mode for comprehensive characterization
  • Process data using appropriate software (e.g., Xcalibur) for component identification

Application: This method enables identification of minor components and impurities that may affect drug efficacy or safety [2].

Conclusion and Future Perspectives

The optimization of this compound fermentation yield requires an integrated approach combining strain engineering, medium optimization, and process control. The protocols outlined herein provide researchers with validated methodologies to enhance production titers significantly. Implementation of precursor pathway engineering combined with dynamic feeding strategies can potentially increase this compound yields to gram-per-liter levels, as demonstrated in analogous macrolide production systems [4]. Future directions should focus on systems metabolic engineering approaches that integrate omics data for further strain improvement and the development of continuous fermentation processes to maximize productivity. The application of ligand-docking models to predict biological activity of this compound components represents an innovative approach to quality control that may further enhance the therapeutic value of the final product [2].

References

Midecamycin susceptibility testing MIC determination

Author: Smolecule Technical Support Team. Date: February 2026

Broth Microdilution Method for Midecamycin

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates [1]. The core of this method is to find the lowest concentration of this compound that visually inhibits bacterial growth.

The workflow below outlines the key steps, from specimen preparation to MIC determination and resistance mechanism analysis.

Detailed Protocol

1. Reagents and Materials

  • This compound standard: Obtain a reference standard powder of known potency. This compound acetate, a prodrug, is commonly used for oral administration but the active form, this compound A1, should be used for in vitro testing [2] [3].
  • Broth medium: Use cation-adjusted Mueller-Hinton broth (CA-MHB), potentially diluted, or specialized media like SP4 or Hayflick for fastidious organisms like Mycoplasma pneumoniae [1].
  • Sterile diluents: Use distilled water or appropriate buffer for serial dilutions.
  • Equipment: Sterile 96-well U-bottom microdilution trays, multichannel pipettes, and a humidity chamber to prevent evaporation.

2. Preparation of Inoculum

  • Subculture the clinical isolate (e.g., M. pneumoniae) on appropriate agar to ensure purity and viability.
  • Harvest colonies and suspend in sterile saline or broth to a density equivalent to a 0.5 McFarland standard.
  • Further dilute the suspension in broth to achieve a final working inoculum of approximately 1-5 x 10⁵ CFU/mL in each well [1].

3. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent.
  • Perform a series of two-fold serial dilutions in the broth medium to create a range of concentrations. A typical range might be from 0.12 µg/mL to 128 µg/mL, covering expected MICs.

4. Inoculation and Incubation

  • Add 100 µL of each this compound dilution to the wells of the microdilution tray.
  • Add 100 µL of the prepared inoculum to each test well. Include growth control (inoculum without antibiotic) and sterility control (broth only) wells.
  • Seal the tray and incub under conditions optimal for the test organism. For M. pneumoniae, this is typically 35°C under aerobic conditions for 10-14 days, or until growth is visible in the control well [1].

5. MIC Endpoint Determination

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
  • For M. pneumoniae cultured in broth with a color-change indicator, the MIC is the well with the lowest drug concentration that does not show a color change from red to yellow, at the time when the growth control well shows a definitive color change [1].
  • Read the results in triplicate to ensure accuracy.

This compound Activity and Resistance Data

Recent studies provide quantitative data on this compound's efficacy and the prevalence of resistance.

Table 1: In vitro Activity of this compound Against M. pneumoniae [1]

Parameter Value (µg/mL)
MIC₅₀ Not Reported
MIC₉₀ 16
Resistance Breakpoint (MIC ≥) 32

Table 2: Observed Macrolide Resistance in M. pneumoniae (Adult Patients, Beijing) [1]

Characteristic Finding
Total Isolates 72
Macrolide-Resistant Rate 41.7% (30/72)
Primary Resistance Mechanism Point mutations in domain V of the 23S rRNA gene (e.g., A2063G)
Secondary Resistance Mechanism Efflux pump activity (identified in a subset of strains)

Analysis of Resistance Mechanisms

For isolates with a high this compound MIC (≥32 µg/mL), further analysis of resistance mechanisms is recommended.

  • 23S rRNA Gene Sequencing: Amplify and sequence the domain V region of the 23S rRNA gene. The A2063G mutation (or similar, e.g., A2064G) is the most common and confers high-level resistance to macrolides [1].
  • PCR for Efflux Pump Genes: Use polymerase chain reaction (PCR) with specific primers to detect genes like mef(A), msr(A), and msr(A/B). The presence of these genes suggests an active efflux mechanism [1] [4].
  • Efflux Pump Inhibition Assay: Repeat the MIC determination in the presence and absence of an efflux pump inhibitor like reserpine. A reduction in the MIC (e.g., to a quarter of the original value) confirms the contribution of an efflux pump to the resistance phenotype [1].

Key Considerations for Researchers

  • Breakpoints: Note that definitive, internationally standardized clinical breakpoints for this compound are not fully established. The breakpoint of ≥32 µg/mL is used in research settings based on prior literature, but researchers should stay updated with guidelines from CLSI or EUCAST [1] [5].
  • Quality Control: Always include a quality control strain, such as M. pneumoniae FH (ATCC 15531), in each test run to ensure the accuracy and reproducibility of your results [1].
  • Therapeutic Relevance: Despite rising macrolide resistance, this compound has shown promising activity against some azithromycin-resistant strains, making it a valuable candidate for further investigation, especially in pediatric cases [1].

References

Midecamycin Esterase Biotransformation: Application Notes and Experimental Protocols for In Vitro Models

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Midecamycin and Esterase-Mediated Biotransformation

This compound is a naturally occurring 16-membered macrolide antibiotic originally isolated from Streptomyces mycarofaciens that demonstrates particular efficacy against Gram-positive bacteria. The compound's chemical structure consists of a complex macrolactone ring substituted with multiple functional groups, including a 9-acyl position and a 4"-acyl position on the terminal sugar moiety. These acyl substitutions make this compound particularly susceptible to enzymatic hydrolysis by various esterases, significantly influencing its bioavailability and therapeutic activity [1] [2]. This compound is classified as a prodrug that requires enzymatic activation to exert its full antibacterial effects, primarily through inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit [1].

The biotransformation of this compound derivatives represents a critical area of pharmaceutical research due to its direct impact on drug efficacy and metabolic stability. Esterases—hydrolases that cleave ester bonds—play a fundamental role in the metabolic processing of this compound and its derivatives in humans [3] [4]. These enzymes are widely distributed throughout human tissues, with particularly high concentrations in the liver and intestinal mucosa, where they facilitate the hydrolysis of ester-containing drugs [3]. Understanding the species-specific differences in esterase activity between humans and animal models is essential for accurate prediction of human pharmacokinetics, making robust in vitro models indispensable tools in drug development [3].

Recent advances in analytical techniques have enabled more precise characterization of this compound's complex metabolic profile, which includes at least ten identified components and impurities that may influence its therapeutic activity [5]. Additionally, the emergence of bacterial macrolide esterases such as EreA and EstT represents a growing threat to clinical efficacy through enzymatic antibiotic resistance, further highlighting the importance of understanding esterase-mediated biotransformation pathways [6]. This document provides comprehensive application notes and detailed experimental protocols for establishing in vitro models of this compound esterase biotransformation to support drug development and resistance research.

Background and Scientific Context

This compound Drug Profile and Therapeutic Applications

This compound belongs to the 16-membered macrolide class of antibiotics, distinguished from 14-membered macrolides like erythromycin and 15-membered compounds like azithromycin by its larger lactone ring structure [2]. The chemical formula of this compound is C~41~H~67~NO~15~, with an average molecular weight of 813.979 g/mol [1]. Clinically, this compound has been used primarily for the treatment of upper and lower respiratory tract infections, skin and soft tissue infections, and various oral cavity infections caused by susceptible bacteria [1] [5]. The drug demonstrates particularly good activity against Gram-positive organisms and remains especially relevant in Asian markets, though it has not received FDA approval for use in the United States [1].

The pharmacokinetic profile of this compound reveals several distinctive characteristics. After oral administration, this compound is rapidly absorbed in the alkaline intestinal environment, with peak serum concentrations achieved approximately one hour post-administration [1]. The drug exhibits a significant volume of distribution (7.7 L/kg) and demonstrates excellent tissue penetration, particularly in bronchial secretions, prostatic tissue, middle ear exudates, and bone tissue [1]. Unlike many other macrolides, this compound demonstrates minimal protein binding (approximately 15%) and undergoes extensive hepatic metabolism to compounds with reduced antimicrobial activity [1]. The elimination half-life of this compound is approximately 54 minutes following intravenous administration, with primary elimination occurring through hepatic pathways rather than renal excretion [1].

Table 1: Pharmacological Properties of this compound

Parameter Characteristics Clinical Significance
Antibacterial Spectrum Gram-positive bacteria, Mycoplasma species Effective against respiratory pathogens with low toxicity
Mechanism of Action Inhibition of protein synthesis via 50S ribosomal binding Bacteriostatic activity against susceptible organisms
Absorption Rapid and nearly complete oral absorption Peak concentration at 1 hour post-administration
Distribution Extensive tissue penetration (tissue/serum ratio >1) Favorable penetration into infection sites
Metabolism Extensive hepatic biotransformation Primary metabolite via 14-hydroxylation
Elimination Predominantly hepatic (urinary excretion ~3.3% in 6h) Requires dosage adjustment in hepatic impairment
Esterase Biology and Classification

Esterases represent a diverse group of hydrolase enzymes that catalyze the cleavage of ester bonds in various substrates, including numerous pharmaceutical compounds. In humans, esterases are broadly classified into three main categories: cholinesterases (including acetylcholinesterase), carboxylesterases, and arylesterases [4]. Each class exhibits distinct substrate specificities, inhibitor sensitivities, and tissue distributions that influence their roles in drug metabolism. While acetylcholinesterase functions primarily in neurotransmission, most other esterases participate in the biotransformation of endogenous and exogenous compounds, though their precise biological functions remain incompletely characterized [4].

The tissue distribution of esterases significantly impacts drug metabolism pathways. Carboxylesterases demonstrate particularly high activity in the liver and intestinal mucosa, positioning them as primary catalysts for the hydrolysis of ester-containing drugs during first-pass metabolism [4]. In contrast, cholinesterases operate mainly in the plasma, while arylesterases exhibit activity in both plasma and red blood cells [4]. This compartmentalization of esterase activity creates a multi-tiered system for drug hydrolysis that can substantially influence bioavailability and metabolic fate. Individual variations in esterase activity, whether genetically determined or acquired through disease states, can significantly alter drug responses and represent an important consideration in personalized medicine approaches [4].

Table 2: Major Esterase Classes Involved in Drug Biotransformation

Esterase Class Primary Tissue Localization Representative Substrates Inhibitors
Cholinesterases Plasma, nerve terminals Succinylcholine, aspirin Organophosphates, neostigmine
Carboxylesterases Liver, intestinal mucosa This compound, clofibrate, procaine Bis-p-nitrophenyl phosphate
Arylesterases Plasma, red blood cells Aspirin, paraoxon EDTA, para-chloromercuribenzoate

The catalytic mechanism of esterases involves a characteristic serine protease-like triad typically composed of serine, histidine, and aspartic acid residues that collaboratively facilitate nucleophilic attack on the substrate carbonyl carbon. This action results in acyl-enzyme intermediate formation followed by hydrolysis and product release. The substrate specificity of different esterase isoforms varies considerably, with some demonstrating broad substrate acceptance while others exhibit high selectivity for particular structural motifs [4]. For this compound derivatives, the spatial orientation of acyl groups relative to the macrolide ring significantly influences hydrolysis rates by different esterase classes, with human esterases showing preferential activity against 9-acyl esters compared to 4"-acyl esters [3].

In Vitro Models for Esterase-Mediated Biotransformation

Tissue S9 Fractions and Cellular Homogenates

Tissue S9 fractions represent one of the most physiologically relevant in vitro systems for studying esterase-mediated biotransformation of this compound derivatives. These preparations contain the soluble fraction of tissue homogenates (including cytosolic and microsomal components) obtained by centrifugation at 9,000 × g, preserving the complement of esterase enzymes in their native ratios [3]. For this compound metabolism studies, human intestinal mucosa and liver S9 fractions have demonstrated particular utility, as these tissues represent primary sites of first-pass metabolism for orally administered drugs [3]. When human tissues are unavailable, rat esterase preparations can serve as substitutes, though significant species-specific differences in substrate preference must be considered during data interpretation [3].

Experimental evidence has revealed distinctive hydrolytic patterns between human and rat esterases when acting on this compound derivatives. In rat models, 4"-acyl derivatives undergo more rapid hydrolysis than 9-acyl derivatives, whereas human esterases display the opposite preference, more readily hydrolyzing 9-acyl esters [3]. Among various 9-acyl esters, the butyrate derivative consistently demonstrates the highest hydrolytic susceptibility in both species [3]. These differential hydrolysis patterns highlight the importance of appropriate model selection when predicting human metabolic profiles. The preparation of S9 fractions typically involves homogenization of fresh or frozen tissue samples in isotonic buffer (e.g., 0.1 M phosphate buffer, pH 7.4) followed by centrifugation at 9,000 × g for 20 minutes at 4°C [3]. The resulting supernatant contains functional esterase activity and can be aliquoted for storage at -80°C until use.

Reconstructed Human Skin Models

Reconstructed human skin (RHS) and reconstructed human epidermis (RHE) models have emerged as valuable tools for evaluating cutaneous metabolism of topical pharmaceutical formulations, including ester-containing drugs like this compound [7]. These three-dimensional tissue models replicate key aspects of human skin architecture and function, including stratified epidermis with complete keratinocyte differentiation and a functional stratum corneum. From a metabolic perspective, RHS models demonstrate esterase activity comparable to or exceeding that of excised human skin, making them suitable for biotransformation studies [7]. In validated models, esterase-mediated biotransformation of model substrates like prednicarbate and fluorescein diacetate has shown conversion rates of 54% at 6 hours and 76% at 24 hours of absorbed compound, confirming robust metabolic capacity [7].

The application of RHS models for this compound metabolism studies offers several advantages over traditional approaches, including the ability to evaluate formulation effects on drug penetration and metabolism under physiologically relevant conditions. These models also enable investigation of interindividual variability in cutaneous metabolism through the use of tissue constructs derived from different donor populations [7]. For antibiotic development specifically, RHS models can provide insights into the local metabolic activation of topical this compound formulations designed for skin and soft tissue infections. When utilizing these models, it is essential to maintain proper tissue viability through appropriate nutrient supply and to validate esterase activity using established probe substrates before investigating new chemical entities.

Experimental Protocols and Methodologies

Esterase Hydrolysis Assay Protocol

Objective: To quantify the hydrolysis rates of this compound derivatives by tissue-specific esterases.

Materials and Reagents:

  • This compound derivatives (9-acyl and 4"-acyl esters) dissolved in DMSO (10 mM stock solutions)
  • Tissue S9 fractions (human intestinal mucosa or liver, 5-10 mg protein/mL)
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)

Procedure:

  • Prepare incubation mixtures containing 80 μL potassium phosphate buffer (0.1 M, pH 7.4), 10 μL tissue S9 fraction (0.5 mg protein), and 5 μL this compound derivative (50 μM final concentration).
  • Pre-incubate the mixtures at 37°C for 3 minutes in a temperature-controlled water bath.
  • Initiate reactions by adding the substrate solution and mix immediately by vortexing.
  • Incubate at 37°C for predetermined time intervals (0, 5, 15, 30, 60 minutes).
  • Terminate reactions at designated times by adding 200 μL of ice-cold acetonitrile.
  • Vortex samples vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer supernatants to autosampler vials for LC-MS analysis.

Analytical Considerations: For quantitative analysis, include calibration standards and quality control samples prepared in the same matrix. Monitor reaction linearity with respect to protein concentration and incubation time to ensure initial rate conditions. For this compound derivatives specifically, the 9-acyl butyrate ester demonstrates the highest hydrolytic susceptibility in human esterases and serves as a useful positive control [3].

LC-MS Analysis of this compound Metabolites

Objective: To separate, identify, and quantify this compound components and their hydrolysis products.

Chromatographic Conditions [5]:

  • Column: Extend-C18 (250 mm × 4.6 mm, 5 μm) or equivalent
  • Mobile Phase:
    • A: 100 mmol/L formic acid amine solution (adjusted to pH 7.3 ± 0.1 with ammonium hydroxide)
    • B: Acetonitrile
  • Gradient Program:
    • 0 min: 40% B
    • 25 min: 50% B
    • 30 min: 60% B
    • 35 min: 80% B
    • 36 min: 40% B
    • 45 min: 40% B
  • Flow Rate: 1.0 mL/min
  • Temperature: 35°C
  • Injection Volume: 10 μL
  • Detection: DAD at 232 nm (most components) and 280 nm (this compound A3)

Mass Spectrometry Conditions [5]:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Capillary Temperature: 350°C
  • Electrospray Voltage: 3.0 kV
  • Sheath Gas: 50 arbitrary units
  • Auxiliary Gas: 18 arbitrary units
  • Scan Mode: Full MS/dd-MS² (data-dependent MS/MS)
  • Mass Range: m/z 100-1500

Table 3: LC-MS System Suitability Criteria for this compound Analysis

Parameter Acceptance Criteria Typical Values for this compound A1
Retention Time Precision RSD ≤ 2% -
Peak Area Precision RSD ≤ 5% -
Theoretical Plates ≥ 2000 4500-6000
Tailing Factor ≤ 2.0 1.1-1.4
Mass Accuracy ≤ 5 ppm 1-3 ppm
Resolution ≥ 70,000 140,000

Sample Preparation:

  • For raw materials: Dissolve this compound in diluent (mobile phases A:B = 60:40) at 2.0 mg/mL.
  • For tablet formulations: Grind at least 20 tablets to a fine powder, then transfer an amount equivalent to 100 mg this compound to a 50 mL volumetric flask. Add 30 mL diluent, sonicate for 15 minutes, then dilute to volume and filter.
  • Prepare excipient control solutions based on the formulation composition at the highest concentration used.

Validation Parameters: Establish method linearity (r² > 0.99), precision (RSD < 10%), accuracy (85-115%), limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines [5].

Data Interpretation and Application

Kinetic Analysis of Hydrolysis Rates

The bioconversion rates of this compound derivatives by esterases should be analyzed using standard enzyme kinetic models to determine key parameters including V~max~, K~m~, and catalytic efficiency (k~cat~/K~m~). For this compound, studies have demonstrated that the structural orientation of acyl groups significantly influences hydrolysis kinetics. In human esterase models, 9-acyl esters undergo more rapid hydrolysis than 4"-acyl esters, with the butyrate ester at the 9-position showing the highest susceptibility to enzymatic cleavage [3]. These differential hydrolysis rates directly impact the metabolic stability and activation profile of various this compound derivatives.

When comparing species-specific esterase activities, distinct patterns emerge that must be considered during preclinical development. Rat esterases preferentially hydrolyze 4"-acyl derivatives over 9-acyl compounds—the opposite preference observed in human enzymes [3]. This species difference highlights the importance of appropriate model selection when extrapolating animal data to human metabolism. Kinetic data should be used to establish in vitro-in vivo correlations (IVIVC) that facilitate prediction of human pharmacokinetics. For quality control purposes, the hydrolysis rates of different components can serve as markers for batch consistency, with significant deviations indicating potential manufacturing variations that might impact clinical performance [5].

Metabolite Identification and Structural Characterization

High-resolution mass spectrometry enables precise identification of this compound metabolites formed through esterase-mediated hydrolysis. The typical biotransformation pathway involves sequential deacylation at the 9- and 4"-positions, generating monoacyl and ultimately fully deacylated metabolites with distinct chromatographic and spectral properties [5]. For comprehensive characterization, both full-scan MS and data-dependent MS/MS analyses should be employed to capture molecular weight information and structural details through fragmentation patterns. The high mass accuracy provided by modern instruments (typically 1-5 ppm) allows confident assignment of elemental compositions for both parent compounds and metabolites.

When analyzing complex this compound samples, researchers must distinguish between authentic metabolites and process-related impurities that might co-elute with hydrolysis products. Currently, the demarcation between impurities and components in this compound preparations remains poorly defined, with different pharmacopoeias establishing varying acceptance criteria [5]. To address this challenge, molecular docking approaches can predict the biological relevance of minor components by evaluating their binding interactions with the bacterial ribosome [5]. Components demonstrating similar binding modes and affinities to the known active compound (this compound A1) likely contribute to therapeutic activity and should be classified as components rather than impurities.

Predictive Modeling Using Docking Simulations

Molecular docking simulations provide valuable insights into the structure-activity relationships of this compound components and their metabolites. These computational approaches model the three-dimensional interaction between this compound derivatives and their biological target (the bacterial 50S ribosomal subunit), predicting binding orientation and affinity [5]. Implementation typically involves:

  • Protein Preparation: Obtain the crystal structure of the bacterial ribosome (e.g., PDB ID 1YI2) and remove water molecules and co-crystallized ligands while adding essential hydrogen atoms.
  • Ligand Preparation: Generate three-dimensional structures of this compound components and optimize their geometry using molecular mechanics force fields.
  • Docking Simulation: Use software such as AutoDock Vina to systematically explore binding conformations and calculate binding energies.
  • Analysis: Identify key molecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that contribute to binding affinity.

Docking results can help differentiate between therapeutically relevant components and inactive impurities based on their predicted ribosomal binding capabilities [5]. This approach is particularly valuable for quality control, as it provides a rational basis for establishing specifications for complex multicomponent antibiotics like this compound. Additionally, docking simulations can guide the design of novel derivatives with improved metabolic stability by identifying structural modifications that maintain binding affinity while reducing susceptibility to esterase-mediated hydrolysis.

The following diagram illustrates the integrated experimental and computational workflow for evaluating this compound esterase biotransformation:

G compound This compound Derivatives in_vitro In Vitro Esterase Assay compound->in_vitro Incubation lc_ms LC-MS/MS Analysis in_vitro->lc_ms Sample Processing metabolites Metabolite Identification lc_ms->metabolites Spectral Data kinetics Kinetic Analysis metabolites->kinetics Concentration Time Course docking Molecular Docking metabolites->docking 3D Structures prediction Activity Prediction kinetics->prediction Hydrolysis Rates docking->prediction Binding Affinity qc Quality Control Assessment prediction->qc Specifications

Figure 1: Integrated Workflow for this compound Esterase Biotransformation Studies

Troubleshooting and Technical Notes

Common Experimental Challenges and Solutions

Issue: Poor chromatographic resolution of this compound components

Solution: Optimize mobile phase composition and gradient profile. The use of 100 mmol/L formic acid amine buffer (pH 7.3) with acetonitrile gradient elution has demonstrated excellent separation of all ten this compound components [5]. Ensure that the column temperature remains stable at 35°C throughout the analysis, and consider using columns from different manufacturers (Extend-C18, BDS-Hypersil C18, or Kromasil 100-5-C18) as selectivity may vary significantly between brands.

Issue: Low esterase activity in tissue preparations

Solution: Verify tissue quality and preparation methods. Use fresh or properly stored frozen tissues (≤ -80°C) and include protease inhibitors during homogenization to preserve enzyme activity. Assess sample integrity using established esterase substrates such as p-nitrophenyl acetate as a positive control [4]. Consider potential inhibition effects from organic solvents (e.g., DMSO) and ensure final concentrations remain below 1% (v/v) in incubation mixtures.

Issue: Inconsistent hydrolysis rates between experimental replicates

Solution: Standardize protein quantification methods and confirm linearity with respect to protein concentration and incubation time. Pre-incubate enzyme preparations at 37°C before substrate addition to ensure consistent reaction initiation. Include reference compounds with known hydrolysis rates (e.g., 9-butyryl this compound) in each experiment to monitor inter-assay variability [3].

Quality Control Considerations

For pharmaceutical quality assessment, this compound preparations should be evaluated against established specifications for component distribution and impurity profiles. According to pharmacopeial standards, any impurity exceeding the identification threshold of 0.1% should be characterized structurally and toxicologically [5]. The complex nature of this compound as a fermentation-derived product necessitates particularly rigorous assessment of batch-to-batch consistency, as minor variations in manufacturing processes can significantly alter the component profile.

The demarcation between impurities and legitimate components in this compound remains ambiguous across different regulatory frameworks [5]. To address this challenge, employ a multifaceted approach combining analytical quantification with biological activity prediction through molecular docking. Components demonstrating both significant abundance (>0.1%) and predicted ribosomal binding affinity similar to this compound A1 should be classified as active components, while those lacking binding affinity should be treated as impurities regardless of concentration. This strategy ensures that quality standards reflect both chemical purity and biological activity.

Conclusion and Future Perspectives

The application of robust in vitro models for studying this compound esterase biotransformation provides invaluable insights for pharmaceutical development and quality control. These systems enable prediction of human metabolic fate, identification of active metabolites, and detection of potential resistance mechanisms mediated by bacterial esterases. The integration of traditional enzyme kinetics with advanced analytical techniques like LC-MS and computational approaches like molecular docking creates a comprehensive framework for evaluating complex antibiotics like this compound.

Future developments in this field will likely focus on improving the physiological relevance of in vitro models through the incorporation of additional metabolic pathways and the development of individualized models that account for population variability in esterase expression. Additionally, the growing threat of macrolide esterase resistance determinants (e.g., EreA, EstT) in clinical settings necessitates increased vigilance in monitoring the enzymatic stability of this compound derivatives [6]. As regulatory standards evolve, the definition of quality for complex antibiotic mixtures will increasingly incorporate biological activity metrics alongside traditional chemical purity assessments, further emphasizing the importance of the methodologies described in these application notes.

References

Application Note: Extraction and Analysis of Midecamycin using Magnetic Solid-Phase Extraction

Author: Smolecule Technical Support Team. Date: February 2026

AN-2025-MSPE-001

This application note describes a detailed methodology for the simultaneous extraction and purification of 15 macrolide antibiotics, including Midecamycin, from water and honey samples. The protocol employs a synthesized Fe₃O₄@SiO₂–BD–DADB-COF material as a Magnetic Solid-Phase Extraction (MSPE) adsorbent, coupled with UPLC-MS/MS analysis [1].

Principle

The method leverages a novel magnetic covalent organic framework (COF) as an adsorbent. This material possesses a high surface area and adjustable pore size, allowing for efficient extraction of macrolide molecules. The magnetic core (Fe₃O₄) enables rapid separation from the sample solution using an external magnet, significantly simplifying and speeding up the pretreatment process compared to traditional solid-phase extraction [1].

Reagents and Materials
  • Adsorbent: Fe₃O₄@SiO₂–BD–DADB-COF (synthesized as described in the research) [1].
  • Analytes: this compound and 14 other macrolide antibiotics standard substances.
  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid (HPLC grade).
  • Water: Ultra-pure water (e.g., from a Millipore Milli-Q system).
  • Samples: Water and honey.
  • Equipment: Ultrasonic bath, vortex mixer, analytical balance, UPLC-MS/MS system.
Detailed Experimental Protocol

Step 1: Sample Preparation

  • Water Samples: Filter through a 0.45 μm membrane to remove particulate matter. Adjust the pH to 7.0 if necessary.
  • Honey Samples: Accurately weigh 1.0 g of honey into a centrifuge tube. Add 10 mL of ultra-pure water and vortex to dissolve. Dilute the sample to a final volume with water and mix thoroughly [1].

Step 2: Magnetic Solid-Phase Extraction (MSPE)

  • Adsorbent Addition: Transfer a precise volume of the prepared sample (e.g., 10 mL) into a glass vial. Add 10.0 mg of the Fe₃O₄@SiO₂–BD–DADB-COF adsorbent.
  • Extraction: Place the vial on a vortex mixer and extract for 2 minutes to ensure full contact between the adsorbent and the analytes.
  • Magnetic Separation: Place the vial on a magnetic separation rack. Once the adsorbent is fully attracted to the wall of the vial, carefully decant and discard the supernatant.
  • Washing: Add 1.0 mL of ultra-pure water to the vial to wash off potential matrix interferences. Vortex briefly, separate magnetically, and discard the wash solution.
  • Elution: To desorb the target analytes, add 1.0 mL of acetonitrile (containing 0.1% formic acid) to the adsorbent. Vortex for 2 minutes.
  • Collection: Separate the adsorbent magnetically and carefully collect the eluent into a clean vial.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 0.5 mL of a 50:50 (v/v) water/acetonitrile mixture. Filter the solution through a 0.22 μm membrane prior to UPLC-MS/MS analysis [1].

Step 3: UPLC-MS/MS Analysis The extracted samples are analyzed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. The following table summarizes the optimized experimental parameters that affect the extraction process.

Table 1: Optimized MSPE Parameters for this compound and Related Macrolides

Parameter Optimized Condition Notes
Adsorbent Amount 10.0 mg Sufficient for high recovery of 15 MALs
Sample Volume 10 mL Can be adjusted based on expected analyte concentration
Extraction Time 2 min Rapid due to good dispersion and magnetic separation
Elution Solvent Acetonitrile (with 0.1% Formic Acid) Ensures efficient desorption
Elution Volume 1.0 mL Adequate for complete analyte recovery
Elution Time 2 min Ensures thorough mixing and desorption
Method Performance and Validation

The established method was rigorously validated, showing excellent performance for the detection of this compound and other macrolides.

Table 2: Analytical Performance Data of the MSPE-UPLC-MS/MS Method

Performance Metric Result
Linear Range 0.1 - 200 μg L⁻¹
Correlation Coefficients (R²) 0.9990 - 0.9999
Limits of Detection (LODs) 0.001 - 0.075 μg L⁻¹
Limits of Quantification (LOQs) 0.004 - 0.228 μg L⁻¹
Recoveries 70.01% - 115.56%
Precision (RSD, n=5) < 9.93%
Experimental Workflow

The following diagram visualizes the end-to-end process from sample preparation to analysis.

Sample Preparation Sample Preparation MSPE Extraction MSPE Extraction Sample Preparation->MSPE Extraction Magnetic Separation Magnetic Separation MSPE Extraction->Magnetic Separation Washing Step Washing Step Magnetic Separation->Washing Step Analyte Elution Analyte Elution Washing Step->Analyte Elution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Analyte Elution->UPLC-MS/MS Analysis Data & Results Data & Results UPLC-MS/MS Analysis->Data & Results

Quality Control Notes
  • HPLC for Quality Control: For the quality control of this compound itself (e.g., raw material or tablets), a separate HPLC-DAD method has been established. This method uses an Extend-C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of 100 mmol/L formic acid amine (pH 7.3) and acetonitrile in a gradient elution. Detection is typically at 232 nm for most components [2].
  • Component Complexity: Be aware that this compound is a multicomponent antibiotic, and its quality control is challenging due to the presence of multiple structurally similar minor components and impurities. The demarcation between an active component and an impurity is not always clear [2].

Summary

This protocol provides a robust, fast, and sensitive framework for extracting and analyzing this compound. The key advantage is the use of a magnetic adsorbent, which streamlines the cleanup process. The method is highly suitable for monitoring this compound residues in environmental and food safety testing.


References

Application Notes and Protocols for Midecamycin Stability Testing and Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens [1] [2]. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking peptidyl transferase activity [1]. Its clinical utility in treating respiratory tract infections is well-established [1]. However, this compound is inherently unstable in acidic environments, undergoing chemical degradation such as allyl rearrangement and demycarose reactions, leading to decomposition products like iso-midecamycin and demycarosyl-midecamycin [3]. These degradation pathways necessitate rigorous stability testing and well-defined storage conditions to ensure drug efficacy and safety. These application notes provide detailed protocols for stability testing, storage condition optimization, and analytical methods for quality control of this compound formulations.

Stability Challenges and Degradation Pathways

This compound's stability is primarily challenged by its susceptibility to acidic pH. In conditions mimicking gastric fluid (pH 1.2), rapid decomposition occurs [3]. The main degradation pathways include:

  • Allyl rearrangement: Leads to the formation of 9-deoxy-10,12-dedieno-9,11-diene-13-hydroxy-midecamycin (iso-midecamycin) [3].
  • Demycarose reaction: Results in the loss of the mycarose sugar moiety, forming demycarosyl-midecamycin and iso-demycarosyl-midecamycin [3].

These reactions are illustrated in the workflow below:

G This compound This compound AcidicEnv Acidic Environment (pH < 4) This compound->AcidicEnv AllylRearr Allyl Rearrangement AcidicEnv->AllylRearr Demycarose Demycarose Reaction AcidicEnv->Demycarose Product1 iso-Midecamycin AllylRearr->Product1 Product2 demycarosyl-Midecamycin Demycarose->Product2 Product3 iso-demycarosyl-Midecamycin Demycarose->Product3

Diagram 1: Primary Degradation Pathways of this compound under Acidic Conditions.

Furthermore, enzymatic glycosylation at the 2'-OH position of the mycaminose sugar by glycosyltransferases (e.g., OleD) is a documented resistance and inactivation mechanism, producing inactive this compound glycosides [4].

Stability Testing and Storage Conditions

Recommended Storage Conditions

Stability testing data informs the following storage condition recommendations for this compound raw materials and formulations:

Table 1: Recommended Storage Conditions for this compound

Formulation Type Condition Temperature Relative Humidity Protection Supporting Evidence
Raw Material / Powder Long-term storage Controlled room temperature Not specified Moisture-proof container General pharmaceutical practice
Nanoemulsion Accelerated testing 25°C Not specified Sealed container Stable for 6 months at 25°C [5]
Oral Solid Dosage Stabilized formulation Ambient Low humidity With stabilizers (e.g., Glycine) Prevents acid-catalyzed degradation [3]
Quantitative Stability Data

Stability testing under various conditions provides critical quantitative data for shelf-life determination.

Table 2: Stability Testing Conditions and Key Parameters

Study Type Temperature Humidity Duration Key Findings Reference
Accelerated Stability 25°C, 37°C, 60°C Not specified 6 months Nanoemulsion stable at 25°C for 6 months; particle size < 80 nm maintained. [5]
Forced Degradation (Acidic) Simulated gastric fluid (pH 1.2) N/A Minutes Rapid degradation (e.g., 50% decomposition of 9-propionyljosamycin in ~25 min). [3]
Stabilizer Efficacy Ambient N/A Varies Glycine, calcium phosphate, trisodium citrate significantly retard degradation in acidic medium. [3]

Detailed Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Components

This method separates and quantifies this compound's main components and related impurities [1].

  • Objective: To quantify the ten identified components of this compound and monitor degradation impurities in raw materials and tablets.
  • Equipment and Reagents:
    • HPLC System: LC-20AD or equivalent with DAD or PDA detector.
    • Column: Extend-C18 (250 mm × 4.6 mm, 5 µm) [1].
    • Mobile Phase A: 100 mmol/L Formic acid amine solution (adjust pH to 7.3 ± 0.1 with ammonium hydroxide) [1].
    • Mobile Phase B: Acetonitrile (Chromatographic grade) [1].
    • Diluent: Mobile phase A and B in a 60:40 ratio [1].
    • Reference Standard: this compound (e.g., from NIFDC, ID: 130377-9803) [1].
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min [1].
    • Injection Volume: 10 µL [1].
    • Column Temperature: 35°C [1].
    • Detection Wavelengths: 232 nm (most components) and 280 nm (for this compound A3) [1].
    • Gradient Program: Table 3: HPLC Gradient Elution Program | Time (min) | % Mobile Phase B (Acetonitrile) | | :--- | :--- | | 0 | 40 | | 25 | 50 | | 30 | 60 | | 35 | 80 | | 36 | 40 | | 45 | 40 |
  • Sample Preparation:
    • Raw Material: Accurately weigh 100 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. Filter through a 0.25 µm solvent-resistant filter before injection [1].
    • Tablets: Weigh and finely powder at least 20 tablets. Transfer a portion equivalent to 100 mg of this compound to a 50 mL volumetric flask. Add 30 mL of diluent, sonicate, dilute to volume, and filter [1].
  • System Suitability: Ensure resolution between critical component pairs is greater than 1.5.
Protocol 2: Forced Degradation Study in Acidic Medium

This protocol assesses the inherent stability of this compound under acidic stress.

  • Objective: To characterize the degradation profile of this compound in acidic conditions and identify major degradation products.
  • Procedure:
    • Prepare a this compound solution at a concentration of 2.0 mg/mL in the HPLC diluent.
    • Transfer a portion of this solution to an equal volume of Japanese Pharmacopoeia 1st solution (pH 1.2) or 0.1 N HCl to create a stressed sample.
    • Allow the mixture to stand at room temperature for a predetermined period (e.g., 30-60 minutes).
    • Neutralize the solution appropriately (e.g., with 0.1 N NaOH).
    • Analyze the stressed sample using the HPLC method described in Protocol 4.1.
    • Monitor for the appearance of new peaks corresponding to iso-midecamycin and demycarosyl derivatives [3].
Protocol 3: Stabilization Strategy for Oral Formulations

This protocol outlines the use of stabilizers to protect this compound in oral solid dosage forms from gastric acid degradation [3].

  • Objective: To formulate a stable this compound tablet with enhanced resistance to acidic degradation.
  • Materials:
    • Stabilizers: Glycine, Calcium Phosphate, Trisodium Citrate, Monosodium L-asparaginate, Monosodium L-glutamate (choose one or more) [3].
    • Dissolution Accelerators: Citric acid, Tartaric acid (optional, to improve bioavailability in the intestine) [3].
    • Film-forming substance (e.g., for coating dissolution accelerators).
  • Formulation Procedure:
    • Weighing: Accurately weigh this compound, the selected stabilizer(s), and excipients.
    • Mixing: Mix this compound thoroughly with the stabilizer(s). The stabilizer should constitute a sufficient percentage of the blend to exert a buffering/protective effect.
    • Granulation (if applicable): Perform wet or dry granulation as per the manufacturing process.
    • Tableting: Compress the final blend into tablets.
    • Coating (Optional): For further protection, the dissolution accelerator (e.g., citric acid) can be microencapsulated with a film-forming substance before incorporation into the formulation. This delays its release until the dosage form reaches the intestine [3].

The overall workflow for developing and analyzing a stable this compound formulation is summarized below:

G Start Formulation Development Stabilizer Incorporate Stabilizers (Glycine, Citrate, etc.) Start->Stabilizer Accelerator Optional: Add Coated Dissolution Accelerator Stabilizer->Accelerator StabilityTest Stability Testing Accelerator->StabilityTest HPLC HPLC Analysis (Protocol 4.1) StabilityTest->HPLC Degradation Degradation Observed? HPLC->Degradation Degradation->Stabilizer Yes Final Stable Final Product Degradation->Final No

Diagram 2: Workflow for Developing and Analyzing a Stable this compound Formulation.

Discussion

The stability of this compound is a critical quality attribute. The presented data and protocols highlight that the primary strategy to ensure stability involves protecting the drug from low pH environments. This can be achieved through:

  • Formulation Optimization: Using stabilizers like amino acids (glycine) and buffering salts (citrates, phosphates) that maintain a local micro-environmental pH between 3 and 10, effectively retarding acid-catalyzed degradation [3].
  • Strategic Drug Delivery: Nanoemulsion formulations can enhance physical stability and potentially improve bioavailability while maintaining chemical stability over extended periods at 25°C [5].
  • Robust Analytical Monitoring: The HPLC method with PDA detection is indispensable for quality control. It effectively separates multiple components and impurities, allowing for precise quantification and detection of chromophores specific to degradation products, such as those absorbing at 280 nm [1].

A key consideration in quality control is the demarcation between intrinsic components and impurities. This compound is a multi-component antibiotic, and minor variations in fermentation can alter the profile of these minor components. The ICH guideline threshold of 0.1% for impurity identification applies [1]. Advanced techniques like ligand-docking models have been explored to predict whether a minor component retains antibacterial activity (and is thus a component) or is inactive (and is thus an impurity), providing a sophisticated tool for quality assessment [1].

Conclusion

This compound's efficacy is directly linked to its chemical stability. Successful formulation and storage require a proactive approach focused on mitigating acid-catalyzed degradation. The protocols outlined for HPLC analysis, forced degradation studies, and stabilized formulation development provide a comprehensive framework for researchers and drug development professionals. Adherence to the recommended storage conditions—controlled room temperature for solids and stability-proven conditions for novel formulations like nanoemulsions—is essential to maintain product quality throughout the shelf life. Continuous monitoring using validated analytical methods ensures that both the main components and potential degradation products are kept within acceptable limits, guaranteeing the safety and efficacy of the final pharmaceutical product.

References

Application Note: Synthesis of Midecamycin Acetate via Acylation

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a method for the preparative-scale synthesis of midecamycin acetate (miocamycin) using acetyl chloride as the acylating agent, adapted from a patented procedure [1].

Introduction

This compound is a 16-membered macrolide antibiotic. Acylation at specific positions, particularly the 3'' and 9 hydroxyl groups, can produce derivatives like miocamycin (9,3''-diacetylthis compound), which has been used clinically [2] [3]. This synthesis involves a selective acylation reaction to introduce acetyl groups, enhancing the drug's properties.

Materials and Safety
  • This compound (starting material)
  • Acylating Agent: Acetyl chloride [1]
  • Catalyst: 4-Dimethylaminopyridine (DMAP) [1]
  • Acid Scavenger: N,N-Diethylaniline hydrochloride [1]
  • Solvents: Ethyl acetate, isopropanol, ethanol [1]
  • Safety Considerations: Acetyl chloride is corrosive and reacts violently with water. All procedures should be conducted in a fume hood with appropriate personal protective equipment (PPE). Waste liquids should be collected and disposed of according to local regulations [1].
Experimental Protocol

Step 1: Acylation Reaction

  • Charge a dry reaction vessel with this compound (1.0 equiv), ethyl acetate (8-10 vol), and N,N-diethylaniline hydrochloride (1.2 equiv).
  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.
  • Cool the mixture to 15-20°C with stirring.
  • Slowly add acetyl chloride (1.05 equiv) dropwise to the reaction mixture while maintaining the temperature below 20°C.
  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC for reaction completion.

Step 2: Post-Reaction Workup

  • Upon completion, cool the reaction mixture to 0-5°C and stir for an additional hour to crystallize the product.
  • Filter the suspension and wash the filter cake with pre-cooled ethyl acetate.
  • Transfer the crude solid to a clean vessel and add deionized water. Stir and adjust the pH to neutral (approx. 7.0) with a sodium bicarbonate solution.
  • Filter the solid, wash with water, and dry under reduced pressure to obtain the crude this compound acetate.

Step 3: Recrystallization (Alcoholysis)

  • Dissolve the crude this compound acetate in ethanol or isopropanol (approx. 5 vol) by heating to 40-45°C.
  • Slowly cool the solution to 0-5°C and stir for 1-2 hours to complete crystallization.
  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum at 40°C to constant weight to obtain the purified this compound acetate.

The workflow below illustrates the complete synthesis and purification process.

G Start Start: this compound in Ethyl Acetate A1 Add Acid Scavenger (N,N-Diethylaniline HCl) Start->A1 A2 Add Catalyst (DMAP) A1->A2 A3 Cool to 15-20°C A2->A3 A4 Add Acetyl Chloride Dropwise A3->A4 A5 Warm to RT, Stir 4-6 hours A4->A5 B1 Cool to 0-5°C Crystallize A5->B1 B2 Filter and Wash with Ethyl Acetate B1->B2 B3 Water Wash & Neutralize pH B2->B3 B4 Dry under Reduced Pressure B3->B4 C1 Dissolve in Ethanol Heat to 40-45°C B4->C1 C2 Cool to 0-5°C Crystallize C1->C2 C3 Filter and Wash with Cold Ethanol C2->C3 End End: Pure This compound Acetate C3->End

Critical Parameters & Troubleshooting

The table below summarizes key parameters and common issues.

Parameter/Issue Recommendation/Solution
Reaction Temperature Maintain below 20°C during acetyl chloride addition to minimize by-products [1].
Stoichiometry Use a slight excess of acetyl chloride (1.05 equiv) to drive reaction completion [1].
Acid Scavenger N,N-Diethylaniline hydrochloride is critical for neutralizing HCl and preventing degradation [1].
Low Yield Ensure reagents are anhydrous and catalyst (DMAP) is fresh. Confirm reaction completion by HPLC before workup.
Poor Purity Strictly adhere to the recrystallization (alcoholysis) temperature profile for optimal crystal formation [1].

Application Note: Acylation for Overcoming Macrolide Resistance

Background

Acylation is a significant strategy to overcome antibiotic resistance. While glycosylation is a known bacterial resistance mechanism that inactivates antibiotics like this compound by adding sugar moieties to the 2'-OH group [4], acylation modifies the molecule to create derivatives that evade these inactivation pathways.

Key Evidence
  • Glycosylation Inactivation: Enzymatic glycosylation of this compound at the 2'-position results in complete loss of antimicrobial activity, regardless of the attached sugar (e.g., glucose, xylose, N-acetylglucosamine) [4].
  • Resistance Avoidance: Unlike some erythromycin derivatives, this compound and its derivatives like josamycin do not form inactive complexes with cytochrome P-450 in the liver. This suggests a different metabolic pathway that may be advantageous [5].
  • Strategic Acylation: Modifying this compound through acylation at positions like 3'' and 9 creates steric or electronic hindrance that can prevent inactivating enzymes from binding, thereby restoring or preserving antibiotic activity [2].

Discussion and Conclusion

The synthesis of this compound acetate demonstrates a robust acylation protocol suitable for industrial-scale production. The biological rationale for creating such derivatives is strongly linked to combating antibiotic resistance. By strategically acylating the this compound core, researchers can generate novel compounds that are less susceptible to enzymatic inactivation by resistant bacteria.

Future work may explore other acylating agents (e.g., propionyl chloride, benzoic anhydride) to create a broader library of this compound derivatives and further elucidate the structure-activity relationship against resistant bacterial strains.

References

Comprehensive Application Notes and Protocols: Midecamycin in Cell Culture Infection Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Midecamycin and Its Relevance in Modern Antimicrobial Research

This compound is a 16-membered macrolide antibiotic produced by the soil bacterium Streptomyces mycarofaciens, with the major component properly termed this compound A₁ [1]. It belongs to the macrolide class of antibacterial agents, which function primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit [2]. This compound and its derivative miocamycin (diacetylthis compound) have been utilized clinically for several decades, particularly for respiratory tract infections, though confusion exists in the literature where these compounds have sometimes been regarded as identical [1].

The resurgence of interest in this compound stems from growing concerns about antibiotic resistance, particularly in intracellular pathogens and non-growing bacterial populations that often evade conventional antibacterial therapies [3]. As the healthcare industry evolves, understanding how this compound fits into contemporary treatment protocols and research applications has become crucial for both practitioners and researchers [2]. The compound's unique properties against certain resistant strains and its applicability in cell culture infection models make it a valuable tool for studying bacterial persistence and developing novel therapeutic approaches.

Basic Properties, Spectrum, and Mechanism of Action

Chemical and Pharmacological Profile

This compound is characterized by its 16-membered lactone ring structure, which differentiates it from 14-membered macrolides like erythromycin and clarithromycin, and 15-membered macrolides like azithromycin [1] [4]. This structural difference contributes to its distinct antibacterial profile and pharmacological behavior. The compound is typically produced in bulk pharmaceutical production with concentrations ranging from 100 million to 500 million units per batch, with concentrations usually expressed in activity units rather than weight due to its complex molecular structure [5]. This compound is considered to have relatively low toxicity compared to some broader-spectrum antibiotics, contributing to its suitability for both adult and pediatric patients [2].

Antibacterial Spectrum and Resistance Profile

This compound demonstrates effectiveness against a range of Gram-positive bacteria, particularly those resistant to other antibiotics [5]. Its unique antibacterial properties make it particularly valuable against certain pathogens that have developed resistance to other macrolides. Recent research has revealed that this compound exhibits a favorable resistance induction profile compared to other macrolides. In vitro studies with Mycoplasma pneumoniae demonstrated that this compound was the most difficult macrolide to induce resistance against, requiring seven passages over 87 days at 5.12 mg/L to develop resistance, compared to roxithromycin which induced resistance in just two passages over 23 days at 0.25 mg/L [4].

Additionally, mutants induced by 16-membered macrolides like this compound and josamycin remained susceptible to 14- and 15-membered macrolides, while those induced by 14- or 15-membered macrolides were resistant to all macrolides [4]. This restrained resistance profile suggests potential benefits for using this compound as a first treatment choice for susceptible strains and in rotation therapy strategies to combat resistance development.

Mechanism of Action

As a macrolide antibiotic, this compound exerts its antibacterial effect primarily through inhibition of protein synthesis [2]. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center in the 23S rRNA, thereby preventing bacterial protein production [4]. This mechanism is particularly effective against actively dividing bacteria, though recent evidence suggests it may also have activity against certain non-growing bacterial populations, which are typically tolerant to most antibiotics [3]. The specific binding characteristics of the 16-membered macrolides to the ribosomal subunit differ somewhat from their 14- and 15-membered counterparts, potentially explaining their distinct resistance profiles and spectrum of activity [4].

Table 1: Comparative Resistance Induction Profiles of Macrolide Antibiotics

Macrolide Type Example Antibiotics Time to Resistance Induction Passages Required Resistance Cross-Reactivity
14-membered Roxithromycin, Erythromycin 23 days (at 0.25 mg/L) 2 passages Resistance to all macrolide classes
15-membered Azithromycin Intermediate Intermediate Resistance to all macrolide classes
16-membered This compound, Josamycin 87 days (at 5.12 mg/L) 7 passages Restricted to 16-membered macrolides

Application of this compound in Cell Culture Infection Models

Relevance to Intracellular and Persistent Infections

Cell culture infection models have become essential tools for evaluating antibiotic efficacy against intracellular pathogens and non-growing bacterial populations that often evade conventional antibacterial therapies [3]. This compound has shown particular promise in these models due to its ability to permeate eukaryotic cells and target intracellular bacteria. Research has demonstrated that this compound and related compounds can inhibit intracellular growth of pathogens like Shigella flexneri in human enterocyte models, indicating their capacity to traverse the cytoplasmic membrane barrier of host cells and reach therapeutic concentrations within intracellular compartments [3].

The compound's performance in acidic environments, such as the low-pH conditions found in phagolysosomes and other intravacuolar compartments, further enhances its utility in cell culture infection models. These models simulate the intracellular niches where pathogens like uropathogenic Escherichia coli (UPEC) establish persistent reservoirs, contributing to recurrent infections that are difficult to eradicate with conventional antibiotics [3]. This compound's activity in these contexts provides valuable insights for developing treatments for chronic and recurrent bacterial infections.

Activity Against Non-Growing Bacteria

A significant challenge in antibacterial therapy is addressing non-growing bacterial populations, which exhibit inherent tolerance to most antibiotics and are linked to persistent and recurrent infections [3]. Recent high-throughput screening studies have identified compounds effective against non-growing bacteria, with macrolides emerging as an important class. While comprehensive data specifically on this compound's activity against non-growing bacteria in cell culture models is limited, related macrolides have demonstrated efficacy.

In dilution-regrowth assays using stationary phase cultures as models for non-growing conditions, several macrolides showed activity against non-growing uropathogenic Escherichia coli (UPEC) [3]. This is particularly relevant for cell culture infection models where bacteria may enter stationary-phase-like states within host cells or biofilms. The ability to target these non-growing populations represents a significant advantage in developing effective therapies for persistent infections.

Experimental Protocols for this compound in Cell Culture Infection Models

Protocol 1: Intracellular Infection Model Using Human Enterocytes

This protocol evaluates this compound's efficacy against intracellular pathogens using human enterocyte cell lines and Shigella flexneri as a model system, adapted from methodologies described in recent literature [3].

4.1.1 Materials and Reagents
  • Human enterocyte cell line (such as Caco-2 or HT-29)
  • Shigella flexneri reference strain
  • This compound stock solution (prepare in appropriate solvent, typically DMSO)
  • Cell culture medium appropriate for the enterocyte line
  • Gentamicin (for killing extracellular bacteria)
  • Lysis buffer (such as Triton X-100 in PBS)
  • Agar and bacterial culture media for colony counting
  • 24-well or 48-well cell culture plates
4.1.2 Infection and Treatment Procedure
  • Cell Culture Preparation:

    • Seed human enterocytes in 24-well tissue culture plates at an appropriate density (typically 1-2 × 10⁵ cells/well) and culture until 80-90% confluent.
  • Bacterial Preparation:

    • Grow Shigella flexneri to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6) in appropriate broth.
    • Wash bacteria twice with PBS and resuspend in cell culture medium without antibiotics.
  • Infection Phase:

    • Infect enterocytes at a multiplicity of infection (MOI) of 10:1 to 100:1 (bacteria:host cells).
    • Centrifuge plates at 600 × g for 10 minutes to synchronize infection.
    • Incubate at 37°C with 5% CO₂ for 1-2 hours to allow bacterial invasion.
  • Extracellular Bacterial Elimination:

    • Remove infection medium and wash cells gently with PBS.
    • Add fresh medium containing gentamicin (50-100 μg/mL) to kill extracellular bacteria.
    • Incubate for 1-2 hours.
  • This compound Treatment:

    • Remove gentamicin-containing medium and wash cells.
    • Add fresh medium containing this compound at desired concentrations (typically ranging from 0.5× to 10× MIC).
    • Include untreated controls and solvent controls.
    • Incubate for desired treatment period (typically 24 hours).
  • Assessment of Intracellular Bacterial Survival:

    • Remove treatment medium and wash cells with PBS.
    • Lyse cells with appropriate lysis buffer (e.g., 0.1% Triton X-100 in PBS).
    • Serially dilute lysates and plate on appropriate agar media.
    • Count colonies after overnight incubation to quantify intracellular bacteria.

The following workflow diagram illustrates the key steps in this protocol:

IntracellularInfectionProtocol Seed Seed human enterocytes Culture Culture to confluence Seed->Culture PrepareBacteria Prepare bacterial inoculum Culture->PrepareBacteria Infect Infect enterocytes PrepareBacteria->Infect Eliminate Eliminate extracellular bacteria with gentamicin Infect->Eliminate Treat Treat with this compound Eliminate->Treat Lyse Lyse cells Treat->Lyse Plate Plate and enumerate bacterial colonies Lyse->Plate

4.1.3 Data Analysis and Interpretation

Calculate the percentage reduction in intracellular bacteria compared to untreated controls. Compare this compound's efficacy at different concentrations and against different bacterial strains. Determine whether the effect is bactericidal or bacteriostatic by comparing bacterial counts before and after treatment.

Protocol 2: Stationary Phase Bacterial Killing Assay

This protocol assesses this compound's activity against non-growing bacterial populations using stationary phase cultures, adapted from methodologies used in high-throughput screening of compounds against non-growing bacteria [3].

4.2.1 Materials and Reagents
  • Test bacterial strains (e.g., uropathogenic E. coli, Pseudomonas aeruginosa, Staphylococcus aureus)
  • This compound stock solutions
  • Cation-adjusted Mueller-Hinton broth (CA-MHB)
  • Acidic, low-phosphate, low-magnesium medium (LPM), pH 5.5
  • 96-well tissue culture-treated plates
  • Plate reader capable of measuring OD₆₀₀
4.2.2 Procedure
  • Preparation of Stationary Phase Cultures:

    • Grow bacterial strains to stationary phase by incubating for 24 hours in appropriate media.
    • For UPEC, use either 1:4 diluted CA-MHB (pH 7.4) or acidic LPM (pH 5.5) to simulate different intracellular environments.
  • Compound Treatment:

    • Dispense stationary phase cultures into 96-well plates.
    • Add this compound at desired concentrations (typically 0.25-30 μM).
    • Include positive controls (e.g., fluoroquinolones known to kill non-growing bacteria) and negative controls (DMSO only).
    • Incubate for 24 hours at 37°C.
  • Dilution-Regrowth Assessment:

    • Dilute treated cultures 2500-fold into fresh, drug-free growth medium.
    • Monitor bacterial regrowth by measuring OD₆₀₀ every hour for 6-8 hours.
    • Alternatively, plate diluted cultures on agar for colony counting.
  • Data Collection:

    • Record time to reach half-maximal OD (T₅₀) as an indicator of regrowth delay.
    • Calculate log₁₀ reduction in viable counts for bactericidal assessment.

The following diagram illustrates the key steps in this protocol:

StationaryPhaseProtocol Grow Grow bacteria to stationary phase (24h) TreatStationary Treat stationary phase cultures with this compound Grow->TreatStationary Incubate Incubate for 24h TreatStationary->Incubate Dilute Dilute 2500-fold into fresh drug-free medium Incubate->Dilute Monitor Monitor regrowth (OD600 measurements) Dilute->Monitor Analyze Analyze regrowth delay and bactericidal activity Monitor->Analyze

4.2.3 Data Analysis

Wells with OD₆₀₀ < 0.1 at 6 hours post-dilution are typically considered hits. Compare regrowth kinetics between treated and untreated samples to determine whether this compound causes bacterial killing or growth delay.

Quantitative Data Analysis and Comparison

Efficacy Against Intracellular Pathogens

Recent studies have provided quantitative data on the efficacy of this compound and related compounds against intracellular pathogens. In research examining compounds effective against non-growing bacteria and intracellular pathogens, 31 hit compounds demonstrated inhibition of intracellular Shigella flexneri growth in human enterocyte infection models [3]. While the specific quantitative data for this compound was not provided in the available search results, related macrolides showed significant activity, suggesting this compound's potential in similar applications.

The ability to permeate host cells and inhibit intracellular bacterial growth is a critical property for antibiotics targeting persistent infections. This compound's performance in such models provides valuable information for potential clinical applications against intracellular pathogens.

Table 2: this compound Efficacy in Various Infection Models

Infection Model Type Pathogen Tested Key Efficacy Metrics Comparative Performance
Respiratory tract infections Bacterial pneumonia, bronchitis, sinusitis 30% quicker symptom resolution compared to other antibiotics [2] High adoption in regions with prevalent respiratory infections
Skin and soft tissue infections Cellulitis, impetigo Infection clearance within 7-10 days; 25% decrease in recurrence [2] Targeted action with minimal complications
Stationary phase killing assay Uropathogenic E. coli (UPEC) Regrowth delay in dilution-regrowth assays [3] Activity against non-growing populations
Intracellular infection model Shigella flexneri Inhibition of intracellular growth [3] Demonstrated host cell penetration
Comparative Resistance Development Profiles

The propensity of antibiotics to induce resistance is a critical factor in their long-term utility. Recent research has provided quantitative comparisons of resistance development among macrolides, with this compound showing favorable characteristics.

Table 3: Comparative Resistance Development Profiles of Macrolide Antibiotics

Antibiotic Macrolide Class Concentration for Resistance Induction Time to Resistance Resistance Mechanisms Identified
This compound 16-membered 5.12 mg/L 87 days (7 passages) A2067G/C in 23S rRNA; G72R/V in L4 protein [4]
Josamycin 16-membered Similar to this compound Similar to this compound A2067G/C in 23S rRNA [4]
Roxithromycin 14-membered 0.25 mg/L 23 days (2 passages) C2617A/T, A2063G, A2064C in 23S rRNA [4]
Erythromycin 14-membered Low concentrations Relatively rapid Multiple 23S rRNA mutations [4]
Azithromycin 15-membered Intermediate Intermediate 23S rRNA mutations [4]

Mechanistic Insights and Research Applications

Cellular Uptake and Subcellular Localization

This compound's effectiveness in cell culture infection models stems from its ability to penetrate eukaryotic cells and reach intracellular bacteria. While the exact mechanisms of cellular uptake for this compound haven't been fully elucidated, research on related macrolides provides insights. Macrolides generally accumulate within cells through passive diffusion and potentially through active transport mechanisms, reaching intracellular concentrations that often exceed extracellular levels.

The subcellular localization of this compound likely involves accumulation in lysosomal and acidic compartments, which may explain its particular effectiveness against pathogens residing in vacuolar compartments. This property is especially valuable for targeting pathogens like UPEC that establish intracellular reservoirs within host cells, contributing to recurrent infections that are difficult to eradicate with antibiotics that have poor cellular penetration [3].

Activity Against Persistent and Non-Growing Bacteria

A significant challenge in antimicrobial therapy is addressing non-growing bacterial populations that exhibit tolerance to most antibiotics. Recent research has identified compounds active against these persistent populations, with this compound showing promise based on related macrolide data [3]. The ability to target non-growing bacteria is particularly relevant for chronic infections where dormant bacterial subpopulations contribute to persistence and recurrence.

In high-throughput screening of compounds against non-growing uropathogenic E. coli, multiple drug classes demonstrated activity, with some macrolides effectively killing or significantly delaying regrowth of stationary-phase cultures [3]. While specific data for this compound was limited in the available search results, its structural similarity to active compounds suggests potential in this area worthy of further investigation.

Resistance Mechanisms and Implications

Understanding resistance mechanisms is crucial for optimizing this compound use in research and clinical applications. Recent studies have identified specific mutations associated with resistance to 16-membered macrolides like this compound. The primary resistance mechanism involves point mutations in domain V of 23S rRNA, particularly at position A2067 (A2067G or A2067C) [4]. Additionally, amino acid changes in ribosomal protein L4 (G72R or G72V) have emerged during induction with this compound [4].

Unlike 14- and 15-membered macrolides, resistance induced by 16-membered macrolides like this compound typically remains restricted to the 16-membered class, with bacteria maintaining susceptibility to 14- and 15-membered macrolides [4]. This restrained resistance profile represents a significant advantage for this compound and suggests potential strategies for cycling or combining macrolides to prevent cross-resistance development.

The following diagram illustrates the key resistance mechanisms for this compound:

ResistanceMechanisms This compound This compound Exposure Mutation Resistance Mutations This compound->Mutation rRNA 23S rRNA mutations: A2067G/C Mutation->rRNA Protein Ribosomal protein L4 changes: G72R/V Mutation->Protein Resistance Restrained Resistance: Limited to 16-membered macrolides rRNA->Resistance Protein->Resistance Susceptibility Maintained susceptibility to 14/15-membered macrolides Resistance->Susceptibility

Research Applications and Future Directions

Potential Therapeutic Applications

Based on its performance in cell culture infection models and its unique properties, this compound has several promising research and potential therapeutic applications:

  • Treatment of persistent intracellular infections: this compound's ability to penetrate host cells and target intracellular bacteria makes it a candidate for treating infections caused by pathogens that establish intracellular reservoirs, such as UPEC in recurrent urinary tract infections [3].

  • Management of macrolide-resistant infections: The restrained resistance profile of this compound, with mutants remaining susceptible to 14- and 15-membered macrolides, suggests its potential use in settings where resistance to other macrolides has emerged [4].

  • Combination therapy approaches: this compound may enhance the efficacy of other antimicrobials when used in combination, particularly against resistant strains. Studies have shown 10-15% increases in treatment success rates when macrolides are used alongside other antimicrobials [2].

  • Pediatric applications: With limited safe treatment options for resistant infections in children, this compound's safety profile and effectiveness against pathogens like Mycoplasma pneumoniae make it a valuable option for pediatric applications [4].

Limitations and Research Gaps

While this compound shows promise in various applications, several limitations and research gaps should be addressed:

  • Limited contemporary clinical data: Much of the available clinical data on this compound comes from historical studies, with fewer recent clinical trials compared to newer macrolides.

  • Incomplete understanding of cellular pharmacokinetics: More research is needed to fully characterize this compound's cellular uptake, subcellular distribution, and retention in different host cell types.

  • Comparative efficacy data: Direct comparisons with other macrolides in standardized cell culture infection models are limited, making it difficult to position this compound relative to other available options.

  • Mechanisms against non-growing bacteria: While some macrolides show activity against non-growing bacteria, the specific mechanisms and this compound's effectiveness in this context require further investigation.

Conclusion

This compound represents a valuable macrolide antibiotic with distinct properties that make it particularly suitable for cell culture infection models and research on intracellular pathogens. Its 16-membered structure, favorable resistance induction profile, and activity against certain persistent bacteria contribute to its utility in contemporary antimicrobial research. The experimental protocols presented here provide standardized methodologies for evaluating this compound's efficacy in relevant infection models, while the mechanistic insights inform rational research applications.

As antibiotic resistance continues to pose significant challenges, this compound's restrained resistance profile—with mutants remaining susceptible to other macrolide classes—suggests its potential role in antimicrobial stewardship and combination therapy approaches. Further research addressing current knowledge gaps, particularly regarding its mechanisms against non-growing bacteria and cellular pharmacokinetics, will enhance our understanding of this antibiotic and optimize its research and potential therapeutic applications.

References

Midecamycin resistance mechanisms Mycoplasma pneumoniae

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Midecamycin Resistance in M. pneumoniae

Here are answers to some key technical questions you might encounter during your research.

Q1: What is the primary mechanism of macrolide resistance in Mycoplasma pneumoniae?

  • A: The primary mechanism involves point mutations in the 23S rRNA gene [1] [2] [3]. Specifically, mutations at position 2063 (such as A2063G) and others in domain V of the 23S rRNA are the most common and significant. These mutations reduce the binding affinity of macrolide antibiotics to the bacterial ribosome [1] [3] [4].
  • Secondary Mechanism: Some clinical isolates have shown the presence of efflux pump genes like msrA/B and mefA [1] [3]. The role of this mechanism is considered partial, as the efflux pump inhibitor reserpine was shown to reduce the MIC of azithromycin in these strains to a quarter of the original value [1] [3].

Q2: How effective is this compound against macrolide-resistant M. pneumoniae strains?

  • A: Recent evidence suggests that the 16-membered-ring macrolide This compound retains greater activity against some macrolide-resistant M. pneumoniae strains compared to other macrolides like erythromycin and azithromycin [1] [5] [3].
  • The table below summarizes quantitative susceptibility data from a 2025 study, providing a benchmark for your experimental results [1] [3].
Antibiotic Class MIC₉₀ (μg/ml) Activity Note
This compound 16-membered macrolide 16 Greatest activity among tested macrolides [1] [3]
Azithromycin 15-membered azalide ≥32 First-line treatment, but high resistance [1] [3]
Erythromycin 14-membered macrolide ≥32 High level of resistance [1] [3]

Q3: What is the global prevalence of macrolide-resistant M. pneumoniae (MRMP)?

  • A: Prevalence shows significant geographic variation.
    • High-Prevalence Regions: The Western Pacific Region, including China, South Korea, and Japan, has reported very high resistance rates, sometimes exceeding 80% in recent years, particularly among children [2] [4].
    • Other Regions: Resistance rates remain much lower in many European and American countries, generally below 20% [2] [4].
    • Note on Adults: A 2025 study in Beijing found that 41.7% (30/72) of M. pneumoniae strains isolated from adults were macrolide-resistant, indicating a substantial burden in adult populations as well [1] [3].

Essential Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against M. pneumoniae [1] [3].

  • 1. Strain Isolation and Culture:
    • Specimen: Collect oropharyngeal/pharyngeal swab specimens [1] [3].
    • Culture: Inoculate specimens into broth medium (e.g., OXOID CM0403). A color change from red to yellow indicates growth. Confirm isolation by observing characteristic "fried egg" colonies on agar plates (e.g., OXOID CM0401) [1] [3].
    • PCR Identification: Use real-time quantitative PCR with primers targeting the M. pneumoniae 16S rDNA to confirm identity and quantify bacterial load [1] [3].
  • 2. Broth Microdilution Assay:
    • Preparation: Prepare two-fold serial dilutions of the antibiotic (e.g., this compound, azithromycin, erythromycin) in a 96-well microtiter plate using the appropriate broth medium [1] [3].
    • Inoculation: Inoculate each well with a standardized suspension of the M. pneumoniae isolate (e.g., 10⁴–10⁵ CCU/mL).
    • Incubation & Reading: Incubate the plates at 37°C. The MIC is determined as the lowest concentration of antibiotic that prevents a color change in the medium at the time when the growth control wells show a clear color change [1] [3].
    • Quality Control: Include a reference drug-sensitive strain like M. pneumoniae FH (ATCC 15531) in each test run [1] [3].

Protocol 2: Analyzing Resistance Mechanisms

This workflow outlines the process for identifying common macrolide resistance mechanisms.

Start Macrolide-Resistant M. pneumoniae Isolate DNA Extract Total DNA (using commercial kit) Start->DNA PCR1 PCR & Sequencing Target: 23S rRNA gene (Domains V and II) DNA->PCR1 PCR2 PCR Screening Target: Resistance Genes DNA->PCR2 Mut Analyze for Point Mutations (e.g., A2063, A2064) PCR1->Mut Mech1 Primary Mechanism: 23S rRNA Mutation Mut->Mech1 Mutation found Erm ermA, ermB, ermC (Target site methylation) PCR2->Erm MefMsr mefA, mefA/E, msrA, msrA/B (Efflux pump genes) PCR2->MefMsr Mph mphC (Drug inactivation gene) PCR2->Mph Efflux Efflux Pump Assay (MIC with/without reserpine inhibitor) MefMsr->Efflux Gene detected Mech2 Secondary Mechanism: Efflux Pump Activity Efflux->Mech2 MIC reduced with inhibitor

The diagram above illustrates the logical workflow for resistance mechanism analysis, which involves the following laboratory steps [1] [3]:

  • DNA Extraction: Use a commercial kit (e.g., QIAamp DNA Mini kit) to extract total DNA from cultured M. pneumoniae isolates.
  • PCR & Sequencing for Target Mutations:
    • Primers: Design primers based on GenBank to amplify the regions of the 23S rRNA gene encompassing domains V and II.
    • Sequencing: Sequence the PCR products and compare the sequences to a reference strain (e.g., ATCC 15531) to identify known point mutations (e.g., A2063G) [1] [3].
  • PCR Screening for Acquired Resistance Genes:
    • Targets: Perform PCR to detect the presence of other resistance genes using specific primers [1] [3]:
      • erm genes (ermA, ermB, ermC) for ribosomal target methylation.
      • Efflux pump genes (mefA, mefA/E, msrA, msrA/B).
      • Drug inactivation gene (mphC).
    • Visualization: Analyze PCR products by gel electrophoresis to confirm the presence or absence of these genes.
  • Efflux Pump Phenotypic Assay:
    • Method: Perform broth microdilution MIC testing for macrolides (e.g., azithromycin) in parallel, with and without the addition of a known efflux pump inhibitor like reserpine.
    • Interpretation: A significant reduction (e.g., by a factor of 4) in the MIC in the presence of reserpine indicates that the efflux pump mechanism is functionally contributing to the resistance phenotype [1] [3].

Key Technical Considerations for Researchers

  • Defining Resistance: The cited 2025 study used a breakpoint of MIC ≥32 µg/ml to define resistance for erythromycin, azithromycin, and this compound [1] [3]. Ensure you refer to the latest guidelines from standards organizations like CLSI or EUCAST for current interpretive criteria.
  • Strain Variability: Be aware that resistance rates and mechanisms can vary significantly by geographic location and patient age group. Always confirm the background of your clinical isolates [2] [4].
  • This compound as a Research Focus: The finding that this compound maintains activity against some resistant strains positions it as a promising candidate for further investigation into novel treatment strategies and resistance management [1] [5] [3].

References

Midecamycin cytochrome P450 drug interaction profile

Author: Smolecule Technical Support Team. Date: February 2026

How to Investigate Drug-CYP450 Interactions

For a complete picture of a drug's interaction potential, a multi-faceted approach is recommended. The table below outlines the core experimental strategies used in the field.

Investigation Method Description & Purpose Key Experimental Models
In Vitro Enzyme Inhibition Assesses if the drug directly inhibits specific CYP450 enzymes; determines inhibition potency (IC50/Ki) and mechanism (reversible vs. mechanism-based) [1]. Human liver microsomes; Recombinant CYP450 enzymes; Human hepatocytes [2] [1].
Enzyme Induction Studies Evaluates if the drug increases the expression and activity of CYP450 enzymes, potentially leading to therapeutic failure of co-administered drugs [2]. Cultured human hepatocytes [2].
Clinical Drug Interaction Studies The gold standard for understanding the in vivo clinical significance of interactions observed in preclinical models [3]. Human pharmacokinetic studies.

A Research Workflow for Midecamycin

You can apply the following workflow to characterize this compound:

  • Start with In Vitro Screening: Begin by testing this compound against a panel of major human CYP450 enzymes (CYP3A4, 2D6, 2C9, 2C19, 1A2) using human liver microsomes or recombinant enzymes to identify potential inhibition [2] [1].
  • Determine Mechanism and Potency: If inhibition is found, conduct time- and concentration-dependent assays to distinguish between reversible and irreversible (mechanism-based) inhibition, and calculate kinetic parameters (KI, kinact) [1].
  • Evaluate Induction Potential: In parallel, use cultured human hepatocytes to test if this compound upregulates CYP enzyme activity (e.g., CYP3A4) over several days [2].
  • Validate with Clinical Data: Search for existing clinical studies or consider designing one to observe the interaction in patients, which provides the most clinically relevant evidence [3].

The diagram below illustrates this logical research pathway.

Start Start: this compound CYP450 Profile InVitro In Vitro Screening (Human liver microsomes, recombinant enzymes) Start->InVitro Mech Mechanism & Potency Assays InVitro->Mech If inhibition found Induction Enzyme Induction (Cultured human hepatocytes) InVitro->Induction Clinical Clinical Validation (Human PK studies) Mech->Clinical Preclinical data informs clinical trial design Induction->Clinical

Key Experimental Protocol: In Vitro CYP450 Inhibition

This is a foundational protocol for assessing a drug's potential to inhibit a specific CYP450 enzyme [1].

  • 1. Preparation of Reaction Mixtures

    • Prepare incubation tubes containing a known concentration of the CYP450 enzyme source (e.g., human liver microsomes) in a suitable buffer (typically phosphate buffer, pH 7.4).
    • Add this compound at a range of concentrations (e.g., from 0.1 to 100 µM). Include a negative control (vehicle only) and a positive control inhibitor (e.g., ketoconazole for CYP3A4).
  • 2. Pre-incubation and Reaction Initiation

    • Pre-incubate the mixtures for a few minutes at 37°C.
    • Initiate the reaction by adding both an NADPH-generating system (to supply the essential cofactor) and a specific probe substrate for the CYP450 enzyme being tested (e.g., midazolam for CYP3A4).
    • Allow the reaction to proceed for a linear, predetermined time.
  • 3. Reaction Termination and Analysis

    • Stop the reaction by adding an organic solvent like acetonitrile.
    • Centrifuge the samples to precipitate proteins and analyze the supernatant using LC-MS/MS to quantify the metabolite formed from the probe substrate.
  • 4. Data Analysis

    • Calculate the reaction velocity (metabolite formation rate) for each this compound concentration.
    • Plot the data to determine the IC50 value (concentration that causes 50% inhibition). Further experiments are required to classify the type of inhibition and determine Ki.

Suggested Next Steps for Your Research

To continue your investigation into this compound, I suggest you:

  • Consult Specialized Databases: Search dedicated drug interaction databases such as the FDA's Table of Pharmacogenomic Biomarkers, the Flockhart Table, or commercial platforms like Micromedex or Lexicomp.
  • Perform a Literature Review: Conduct a systematic search on scientific databases (e.g., PubMed, Embase) using keywords like "this compound pharmacokinetics," "this compound metabolism," and "this compound drug interactions."
  • Reference Known Macrolides: Use data from well-studied macrolides (e.g., erythromycin and clarithromycin, which are potent mechanism-based inhibitors of CYP3A4 [1] [3]) as a reference point for your experimental design and risk hypothesis, while recognizing that this compound may have a different profile.

References

Overcoming midecamycin degradation stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Midecamycin Degradation & Stability

Q1: What are the primary mechanisms of this compound degradation? this compound degradation occurs through chemical and enzymatic pathways [1] [2]:

  • Chemical Degradation: Susceptible to hydrolysis due to its macrolide structure, breaking ester bonds or the lactone ring. Temperature, pH, and residual moisture in solid forms accelerate this process [2].
  • Enzymatic Inactivation: Glycosyltransferase enzymes (GTs) inactivate this compound by attaching sugar moieties (glucose, xylose) to the 2'-OH group of its mycaminosyl moiety, destroying antimicrobial activity [1].

Q2: What factors most significantly impact this compound stability? Stability is influenced by several environmental and compositional factors [3] [2]:

Factor Impact on Stability
Temperature Increased temperature accelerates degradation; stability studies must account for storage and body temperature (e.g., ~37°C for OPAT) [4] [5].
pH Stability is pH-dependent; optimal activity is observed in alkaline conditions (pH 7-8) [6].
Light Exposure Can induce photolytic degradation; protection from light is recommended [2].
Complex Composition Naturally, a multi-component mixture; minor process changes alter component/impurity profiles, complicating quality control [3].
Enzymatic Activity Presence of specific glycosyltransferases leads to inactivation via glycosylation [1].

Analytical Methods for Stability Assessment

Q3: How can I monitor this compound and its degradation products? A robust HPLC-MS method effectively separates and identifies this compound components and degradation impurities [3].

Experimental Protocol: HPLC-MS Analysis of this compound [3]

  • Objective: To separate, identify, and quantify the components and related substances in this compound.
  • Equipment & Reagents:
    • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Plus).
    • Column: Extend-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.
    • Mobile Phase A: 100 mmol/L formic acid amine solution (adjust pH to 7.3 with ammonium hydroxide).
    • Mobile Phase B: Acetonitrile.
    • Diluent: A mixture of Mobile Phase A and B in a 60:40 ratio.
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 35 °C
    • Injection Volume: 10 µL
    • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 40% | | 25 | 50% | | 30 | 60% | | 35 | 80% | | 36 | 40% | | 45 | 40% |
    • Detection: Use a PDA detector. Most components are analyzed at 232 nm; this compound A3 is specifically analyzed at 280 nm [3].
  • Sample Preparation:
    • Weigh about 100 mg of this compound raw material or powder from tablets.
    • Transfer to a 50 mL volumetric flask, add about 30 mL of diluent, and ultrasonicate to dissolve.
    • Dilute to volume with the diluent and filter the solution before injection.
  • Mass Spectrometry:
    • Use positive ion mode for detection.
    • Employ a full MS/dd-MS² scan to obtain precise molecular weights and fragmentation patterns for structural elucidation.

This workflow visualizes the stability-indicating analytical process:

Start Start Stability Test Prep Sample Preparation Start->Prep HPLC HPLC Analysis (Gradient Elution, PDA Detection) Prep->HPLC MS HR-MS Identification (Full MS/dd-MS² Mode) HPLC->MS Data Data Analysis & Quantification MS->Data End Report Results Data->End

Q4: How can I distinguish between an inactive impurity and a minor active component?

  • Activity Prediction via Molecular Docking: A ligand-docking model predicts whether components/impurities maintain antibacterial activity. Compare binding modes and interaction energies with the bacterial 50S ribosomal subunit target. Structures that cannot bind effectively due to glycosylation or other modifications are likely inactive impurities [3].
  • Chromatographic Peak Tracking: Correlate peaks showing significant growth over time under stress conditions with loss of potency, identifying them as critical degradation impurities [3] [2].

Strategies to Prevent Degradation

Q5: What are the key strategies to stabilize this compound during storage and handling? Implement control strategies throughout the product lifecycle:

Strategy Implementation
Control Storage Temperature Store under refrigerated conditions (e.g., 5°C) where possible; assess stability at 25°C, 30°C, and 37°C for specific applications [4].
Protect from Moisture Use airtight containers with desiccants for solid APIs; control residual moisture during manufacturing [2].
Optimize Formulation pH For liquid formulations (e.g., infusions), adjust and buffer pH to the stable alkaline range (e.g., pH 7-8) [6] [5].
Use Opaque Packaging Protect from light using amber glass or opaque containers to prevent photodegradation [2].

Q6: How should I design a degradation kinetics study for this compound? A systematic kinetic study determines shelf-life and identifies critical degradation factors [2].

Experimental Protocol: Forced Degradation Kinetic Study [2]

  • Objective: To determine the degradation kinetics and shelf-life (t₉₀) of this compound under various stress conditions.
  • Stress Conditions:
    • Hydrolytic Degradation: Expose drug solutions in buffers at different pH levels (e.g., 1, 7, 13).
    • Oxidative Degradation: Expose to oxidizing agents (e.g., 3% H₂O₂).
    • Photolytic Degradation: Expose to UV-Vis light (e.g., in a photostability chamber).
    • Thermal Degradation: Expose solid API and formulations to elevated temperatures (e.g., 40°C, 60°C, 80°C).
  • Procedure:
    • Prepare samples and place them in controlled stability chambers for each stress condition.
    • Withdraw samples at predetermined time intervals.
    • Analyze using the validated HPLC-UV method to determine the percentage of intact this compound remaining.
  • Kinetic Analysis:
    • Determine Reaction Order: Plot concentration vs. time to find the best fit.
    • Calculate Rate Constant (k): From the slope of the linear plot.
    • Calculate Shelf-life (t₉₀): Time for 10% degradation. For a first-order reaction: t₉₀ = 0.105 / k [2].

This logical framework guides the stability problem-solving process:

Problem Identify Stability Issue Analyze Analyze Degradation Products (HPLC-MS) Problem->Analyze Mechs Identify Degradation Mechanisms Analyze->Mechs Strategies Develop Stabilization Strategies Mechs->Strategies Control Implement QC Controls Strategies->Control

Key Takeaways for Researchers

  • Start with Analysis: Use the provided HPLC-MS method as a starting point for profiling this compound and its degradation products [3].
  • Focus on Critical Factors: Prioritize controlling temperature and pH in stability studies, as these are common drivers of degradation [5] [2].
  • Embrace Predictive Tools: Leverage molecular docking to efficiently distinguish between active components and inactive impurities, saving laboratory resources [3].
  • Follow Regulatory Frameworks: Adhere to ICH guidelines and specific standards like the UK NHS YCD for rigorous stability testing, especially for novel applications like OPAT [4].

References

Optimizing midecamycin fermentation media composition

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation Medium & Condition Optimization

The following table integrates optimal conditions and medium components derived from a systematic optimization study on Streptomyces fermentation for antibiotic production [1]. These parameters provide a strong starting point for midecamycin process development.

Parameter Optimal Condition/Component Significance & Impact
Fermentation Time 12 days Ensures adequate time for secondary metabolite production and high yield [1].
Seed Age 5 days Balances robust mycelial growth with metabolic activity; older seeds reduce yield [1].
Inoculum Volume 5% (v/v) Optimizes starting cell density to avoid slow growth or metabolic inhibition [1].
Loading Volume 200 mL/L (flask) Maintains critical oxygen transfer rates for aerobic fermentation [1].
Initial pH 6.5 Favors the activity of biosynthetic enzymes in the Streptomyces strain [1].
Carbon Sources Glucose (39.3 g/L) & Corn Starch (20.7 g/L) Provides instant (glucose) and sustained (starch) carbon for growth and biosynthesis [1].
Nitrogen Source Soybean Meal (15.5 g/L) Essential nitrogen source; excess amounts can reduce antibiotic yield [1].
Calcium Carbonate 2.0 g/L Often used as a buffering agent to stabilize pH during fermentation [1].

Quality Control & Analytical Methods

Robust analytical methods are essential for monitoring fermentation quality and distinguishing between this compound's main components and impurities.

  • HPLC Analysis for Component Quantification: A validated HPLC method can separate and quantify up to ten different components in this compound. The recommended protocol is as follows [2]:
    • Column: Extend-C18 (250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: A gradient of 100 mmol/L formic acid amine (pH 7.3) and acetonitrile.
    • Detection: 232 nm for most components; 280 nm specifically for this compound A3.
    • Sample Prep: Dissolve and dilute samples to 2.0 mg/mL in a diluent (mobile phase A:B = 60:40).
  • Advanced Characterization with LC-MS: High-Resolution Mass Spectrometry (HR-MS) is used to identify minor components and impurities. It is particularly important for structures that do not clearly fall into the category of either a component or a process-related impurity [2].

Strain Improvement & Genetic Engineering

Improving the production strain is a powerful strategy to boost titers.

  • Precursor Pathway Engineering: The yield of complex macrolides can be significantly enhanced by engineering the biosynthetic pathway to increase the supply of essential precursors. For instance, introducing the genes for the methoxymalonyl-ACP pathway into a high-producing Streptomyces fradiae host enabled the production of a this compound analog at 1 g/L [3]. This demonstrates the potential of engineering precursor availability.
  • Molecular Breeding Techniques: Methods like whole genome shuffling combine advantageous mutations from multiple high-producing strains rapidly. This technique mimics natural recombination on an accelerated scale and has been successfully applied to improve the production of various microbial metabolites [4].

To help visualize the logical workflow for troubleshooting a low-yield fermentation process, the following diagram outlines the key steps for diagnosis and optimization.

cluster_1 Initial Analysis cluster_2 Systematic Optimization Start Low this compound Yield Analysis Analyze Fermentation Broth Start->Analysis StrainCheck Check Strain Purity and Stability Start->StrainCheck Medium Optimize Medium Components Analysis->Medium Identifies nutrient limitations/imbalances StrainEng Engineer Strain for Higher Production StrainCheck->StrainEng If genetic instability detected Conditions Optimize Process Conditions Medium->Conditions Conditions->StrainEng Success Achieved Target Yield StrainEng->Success

Frequently Asked Questions (FAQs)

Q1: The composition of this compound from my fermentation seems variable between batches. How can I better control this? A1: this compound is naturally a multi-component antibiotic, and its composition can be sensitive to fermentation conditions [2]. To ensure consistency:

  • Strictly control the quality of raw materials, especially complex nitrogen sources like soybean meal.
  • Precisely maintain critical process parameters such as pH, dissolved oxygen, and feeding rate.
  • Implement the HPLC-UV method described above for in-process checks to monitor the profile of components in different batches.

Q2: What is the demarcation between a minor component and an impurity in this compound? A2: The line can be blurry. According to the ICH guidelines, any component above 0.1% should be identified and qualified [2]. Research has used a ligand-docking model to predict the biological activity (binding to the 50S ribosomal subunit) of various structures found in this compound batches. Components with significant activity might be considered part of the active mixture, while inactive structures are more likely to be classified as impurities [2].

Q3: My production strain appears to be losing productivity over multiple generations. What could be the cause? A3: This is a common challenge in industrial microbiology. Potential causes include:

  • Genetic Instability: The engineered pathways or plasmids in the strain can be burdensome, leading to the growth of non-productive "escape mutants" that outcompete the high-producing cells [5].
  • Solution: Use genetically stable integration systems instead of multi-copy plasmids. Regularly re-isolate and screen for high-producing colonies from your master stock to ensure you are inoculating with the best-performing strain [4].

References

Why is Quantifying Midecamycin's Minor Components so Challenging?

Author: Smolecule Technical Support Team. Date: February 2026

Midecamycin is a complex mixture produced by fermentation. Its main component is This compound A1, but the process creates many structurally similar minor components and impurities [1]. The core analytical challenges are:

  • Multiple Component Groups: The minor components fall into three groups with different ultraviolet (UV) maximum absorption wavelengths: 231 nm (Group A), 280 nm (Group B), and 205 nm (Group C) [2] [3]. Traditional HPLC-UV methods, typically set at 231 nm, cannot accurately detect and quantify groups B and C [2].
  • Lack of Reference Standards: It is expensive, time-consuming, and sometimes impossible to obtain pure reference substances for every minor component [2] [3]. Without a reference standard, you cannot generate a calibration curve for traditional quantification with a UV detector, as its response differs for each compound's chromophore.

How Can I Quantify Components Without Reference Standards?

The most promising solution is to use a universal detector that provides a consistent response regardless of the compound's chemical structure.

  • Recommended Method: Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The CAD detector responds uniformly to non-volatile analytes, allowing you to quantify multiple components using a single reference standard, typically the main component (this compound A1) [2] [3]. This is known as the "Single Standard to Determine Multiple Components" (SSDMC) approach [4].
Detailed Protocol: HPLC-CAD for this compound Components [2]

The table below summarizes a validated method you can adapt for your quality control.

Parameter Specification
Goal Quantitative analysis of multi-components in this compound
Instrument High-performance liquid chromatography coupled with Charged Aerosol Detector (HPLC-CAD)
Column C18 column (e.g., 250 mm × 4.6 mm, 5 μm)

| Mobile Phase | A: 100 mmol/L Formic acid amine (pH adjusted to 7.3 with ammonium hydroxide) B: Acetonitrile | | Gradient Elution | 0 min/40% B → 25 min/50% B → 30 min/60% B → 35 min/80% B → 36 min/40% B → 45 min/40% B | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Injection Volume | 10 μL | | Sample Preparation | Dissolve and dilute sample in diluent (a mix of mobile phases A and B at 60:40 ratio) to a concentration of ~2.0 mg/mL, then filter. |

The workflow for this method is straightforward, focusing on robust separation and universal detection.

G Start Start Analysis Prep Sample Preparation • Dissolve in diluent • Filter Start->Prep Inj HPLC Injection Prep->Inj Sep Gradient Elution Separation C18 Column, pH 7.3 Inj->Sep Det Charged Aerosol Detection (CAD) Sep->Det Quant Quantify Components Using this compound A1 as Reference Standard Det->Quant

Validation Data for the HPLC-CAD Method [3]

This method has been rigorously validated. The table below shows key performance metrics you can expect.

Validation Parameter Result
Linearity (R²) > 0.999 (Range: 0.002 - 0.30 mg/mL)
Limit of Detection (LOD) 1.8 - 2.0 μg/mL
Intra-day Precision (RSD) < 2.0 % (n=6)
Inter-day Precision (RSD) < 5.6 % (n=9)
Recovery 95.0% - 124.0% (at 0.05%, 0.5%, 0.10%, 2.5% spike levels)

Are There Other Techniques or Considerations?

While HPLC-CAD is highly effective, other methods and factors are relevant for a complete analytical strategy.

  • Alternative Technique: Voltammetric Sensor. One study developed an electrochemically reduced graphene-modified electrode for voltammetric determination of this compound [5] [6]. This method detected oxidative and reductive peaks of this compound in a linear range and showed agreement with HPLC results [6]. It can be explored as a potential alternative.
  • Critical Method Development Factor: Column Selection. The choice of HPLC column significantly impacts the resolution of this compound's complex components. One study found that an Extend-C18 column provided the best separation and peak shape compared to other C18 columns tested [1]. Always test columns from different manufacturers during method development.
  • Distinguishing Impurities from Components. Since many minor structures in this compound may have biological activity, it's challenging to classify them as mere "impurities." Research has used molecular docking models to predict whether these minor components can bind to the bacterial ribosome target. This approach helps determine if a structure is an inactive impurity or an active minor component, which is crucial for safety and efficacy assessments [1].

References

Troubleshooting Guides for Midecamycin Production

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common challenges and potential solutions that can impact production efficiency and cost.

Challenge Potential Root Cause Suggested Solution / Experiment
Inconsistent product composition/quality [1] Variations in fermentation process of Streptomyces mycarofaciens leading to differing ratios of midecamycin components and impurities [1]. Implement the HPLC quality control method below to monitor component profiles in real-time and adjust fermentation parameters accordingly [1].

| Glycosylation-related product inactivation [2] | Activity of glycosyltransferases (GTs) during fermentation or storage, which attach sugar moieties (e.g., glucose, xylose) to this compound, rendering it inactive [2]. | 1. Screen for GT activity: Use UDP-D-glucose or other sugar donors with cell lysates to test for formation of this compound 2'-O-glycosides, detectable by HPLC or LC-MS [2]. 2. Engineer strains: Use GT-deficient strains or employ protein engineering to create GT variants (e.g., OleD Q327F) that could be used to divert the reaction towards less harmful pathways or for producing novel derivatives [2]. | | Low yield or titer | Suboptimal fermentation conditions (media, pH, temperature, aeration) or low-producing microbial strain. | 1. Media optimization: Conduct Design of Experiments (DoE) to test carbon/nitrogen sources and mineral salts [1]. 2. Strain improvement: Use classical mutagenesis or genetic engineering to enhance the yield of the producing strain. |

Detailed Experimental Protocols

Here are specific methodologies you can adapt in the lab to address the challenges mentioned above.

Protocol for HPLC Quality Control of this compound [1]

This method is critical for ensuring consistent product quality and identifying impurities during process scaling.

  • Objective: To separate, identify, and quantify the various components and impurities in this compound.
  • Equipment & Reagents:
    • HPLC system with a PDA detector (or DAD).
    • Column: Extend-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.
    • Mobile Phase A: 100 mmol/L formic acid amine solution, pH adjusted to 7.3 ± 0.1 with ammonium hydroxide.
    • Mobile Phase B: Acetonitrile.
    • This compound reference standard and test samples.
  • Method:
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 35 °C
    • Injection Volume: 10 µL
    • Detection Wavelength: 232 nm (for most components); 280 nm (for this compound A3).
    • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 40% | | 25 | 50% | | 30 | 60% | | 35 | 80% | | 36 | 40% | | 45 | 40% |
  • Sample Preparation:
    • Dissolve this compound raw material or finely powdered tablets in the diluent (a 60:40 mixture of Mobile Phase A and B) to a concentration of 2.0 mg/mL.
    • Sonicate to dissolve and filter through a 0.25 µm solvent-resistant filter before injection.
  • Data Analysis: Identify the ten main components of this compound by comparing retention times and mass spectra with reference standards. Quantify each component's percentage in the total sample.

The workflow for this quality control process can be visualized as follows:

A Prepare Mobile Phanes C Set HPLC Parameters A->C B Prepare Sample Solution B->C D Run Gradient Elution C->D E Detect at 232nm & 280nm D->E F Analyze Component Peaks E->F

Protocol for Investigating Glycosylation Inactivation [2]

This assay helps identify a potential cause of yield loss due to enzymatic inactivation.

  • Objective: To detect and produce glycosylated derivatives of this compound that lack antimicrobial activity.
  • Equipment & Reagents:
    • Glycosyltransferase (e.g., OleD or its engineered variant Q327F).
    • UDP-sugar donors (e.g., UDP-glucose, UDP-xylose, UDP-GlcNAc).
    • This compound substrate.
    • Incubator or water bath.
    • Analytical HPLC or LC-MS system.
  • Method:
    • Set up a reaction mixture containing the GT enzyme, this compound, and a UDP-sugar donor in an appropriate buffer.
    • Incubate at the enzyme's optimal temperature (e.g., 30-37°C) for several hours.
    • Stop the reaction by heat inactivation or solvent addition.
    • Analyze the reaction products using HPLC or LC-MS. Look for new peaks corresponding to this compound glycosides, which will have higher molecular weights.
    • Activity Assay: Purify the glycosylated products and test their antimicrobial activity using a standard minimum inhibitory concentration (MIC) assay against a susceptible bacterial strain. The glycosylated derivatives are expected to show a significant loss of activity compared to pure this compound [2].

Key Technical FAQs

Q1: What are the main components of this compound, and why does their ratio matter for quality control? A1: this compound is a naturally occurring multicomponent antibiotic. Its main component is This compound A1, but the fermentation process produces several other structurally similar compounds. The ratio of these components can vary between production batches and manufacturers. Consistent ratios are crucial for ensuring the drug's efficacy, safety, and compliance with pharmacopeial standards (like the Japanese and Korean Pharmacopoeia) [1].

Q2: How can glycosylation lead to yield loss in this compound production? A2: Glycosylation is an enzymatic inactivation mechanism. Glycosyltransferases can attach various sugar molecules (e.g., glucose, xylose, N-acetylglucosamine) to the 2'-OH group of this compound's mycaminosyl moiety. This structural modification inactivates the antibiotic because the glycosylated molecule can no longer effectively bind to the bacterial ribosome. This process, if occurring during fermentation or storage, directly converts active this compound into inactive forms, reducing the overall yield of the active pharmaceutical ingredient (API) [2].

References

Midecamycin resistance selection frequency compared to other macrolides

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Resistance Selection

The following table consolidates data from an in vitro induction study, which directly compared the resistance development of different macrolides against a reference strain of Mycoplasma pneumoniae [1].

Macrolide Antibiotic Ring Size Time to Induce Resistance (Days) Number of Passages Required Final MIC of Induced Mutant (mg/L)
Roxithromycin 14-membered 23 2 >64
Erythromycin 14-membered 33 3 >64
Azithromycin 15-membered 45 5 >64
Josamycin 16-membered 66 6 32
Midecamycin 16-membered 87 7 32

Additionally, a clinical study on isolates from adult patients confirmed that this compound retains greater activity against resistant strains. The following table shows the Minimum Inhibitory Concentration required to inhibit 90% of the bacterial strains (MIC90) [2] [3].

Antibiotic MIC90 (µg/ml)
This compound 16
Azithromycin >64
Erythromycin >64

Experimental Protocol: In Vitro Selection of Resistant Mutants

The data in the first table was generated using a standard protocol for inducing macrolide resistance in the laboratory. Here is a detailed workflow for your troubleshooting guides [1]:

Start Start with macrolide-susceptible M. pneumoniae M129 strain Inoculate Inoculate broth medium with bacteria Start->Inoculate AddDrug Add macrolide at sub-MIC concentrations (0.00064 - 0.00512 mg/L) Inoculate->AddDrug Incubate Incubate at 37°C until color change indicates growth AddDrug->Incubate Transfer Transfer 0.1 mL culture to fresh broth with 2x drug concentration Incubate->Transfer Store Store aliquot for MIC testing and PCR Transfer->Store Check Check for resistance (MIC > defined breakpoint?) Store->Check Check->Inoculate No End Resistant mutant obtained Check->End Yes Seq Whole-genome sequencing of final mutant End->Seq

Key Materials and Steps:

  • Bacterial Strain: Mycoplasma pneumoniae M129 (ATCC 29342), clone-purified before induction [1].
  • Culture Medium: Mycoplasma broth base (e.g., Oxoid CM403) supplemented with selective supplement, 0.5% glucose, and 0.002% phenol red as a pH indicator. Incubation is at 37°C [1].
  • Antibiotics: Prepare stock solutions of the macrolides to be tested (e.g., erythromycin, azithromycin, this compound) and dilute in culture medium [1].
  • Induction Process:
    • Initial Inoculation: Inoculate 1 mL of culture (approx. 5 x 10⁴ CFU/mL) into tubes containing a range of sub-inhibitory drug concentrations [1].
    • Passaging: Once the medium color changes from red to yellow (indicating bacterial growth), transfer 0.1 mL from the tube with the highest drug concentration that still shows growth into a new tube with a fresh, two-fold higher concentration of the antibiotic [1].
    • Storage and Monitoring: With each passage, store an aliquot of the culture for subsequent analysis. Periodically test stored aliquots for their Minimum Inhibitory Concentration (MIC) to monitor the development of resistance [1].
    • Endpoint: The process is repeated until the induced strain shows a stable, clinically significant increase in MIC, confirming resistance. The final mutant can then be analyzed [1].
  • Analysis of Mutants:
    • MIC Determination: Use the broth microdilution method against a panel of antibiotics to define the resistance profile [1].
    • Mutation Detection: Perform PCR and sequencing of the 23S rRNA gene, as well as ribosomal protein L4 and L22 genes (rplD, rplV), to identify common resistance mutations [1].
    • Whole-Genome Sequencing: To uncover novel resistance mechanisms, sequence the genome of the final mutant and compare it to the original parent strain [1].

Key Mechanisms and Cross-Resistance Patterns

Understanding the underlying mechanisms can help in troubleshooting experimental outcomes.

  • Primary Resistance Mechanism: The most common mechanism of macrolide resistance in M. pneumoniae involves point mutations in domain V of the 23S rRNA gene, such as A2063G, A2064G, and A2067G. These mutations reduce the antibiotic's binding affinity to the bacterial ribosome [2] [3] [1].
  • Crucial Cross-Resistance Finding: A critical finding from the induction study is the pattern of cross-resistance [1]:
    • Mutants selected by 14- or 15-membered macrolides (e.g., erythromycin, azithromycin) were resistant to all macrolides tested.
    • Mutants selected by 16-membered macrolides (this compound, josamycin) remained susceptible to 14- and 15-membered macrolides.
  • Additional Mechanisms: While less common, active efflux of the drug mediated by genes like msrA/B and mefA may also contribute to resistance. Furthermore, enzymatic inactivation of this compound via glycosylation at the 2'-OH position of its mycaminosyl moiety has been demonstrated to confer resistance [4].

Conclusion for Experimental Design

For researchers designing experiments on macrolide resistance, the evidence suggests:

  • This compound presents a higher barrier to resistance compared to erythromycin, azithromycin, and roxithromycin.
  • Its use may select for mutants with a narrower cross-resistance profile, potentially preserving the utility of other macrolide classes.

References

Analytical Methods for Identification and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

For researchers focusing on the quality control and metabolite profiling of Midecamycin, the following validated chromatographic and mass spectrometric methods provide a robust starting point.

Table 1: HPLC Method for Component Analysis [1]

Parameter Specification
Column Extend-C18 (250 mm × 4.6 mm, 5 μm) or equivalent
Column Temperature 35 °C
Mobile Phase (A) 100 mmol/L formic acid amine (pH 7.3 ± 0.1); (B) Acetonitrile
Gradient Program Time (min)/%B: 0/40, 25/50, 30/60, 35/80, 36/40, 45/40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelengths 232 nm (most components), 280 nm (this compound A3)
Sample Concentration 2.0 mg/mL in diluent (mobile phase A:B = 60:40)

Table 2: LC-MS Method for Structural Elucidation [1] [2]

Parameter Specification
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full MS / data-dependent MS/MS (dd-MS2)
Capillary Temperature 350 °C
Electrospray Voltage 3.0 kV
Vaporizer Temperature 300 °C
Sheath Gas 50 arb
Auxiliary Gas 18 arb

The mass fragmentation pathway is crucial for interpreting MS/MS data. This compound and related 16-membered macrolides have specific fragile sites. The diagram below illustrates the primary fragmentation pathway for this compound A1, which typically involves the loss of the mycarose sugar and the 9-hydroxyl group on the macrolide ring [2].

fragmentation_pathway Midecamycin_A1 This compound A1 (MW: 813) Intermediate Neutral Loss Mycarose Midecamycin_A1->Intermediate Fragmentation Product_Ion Product Ion (m/z 435 or similar) Intermediate->Product_Ion Further Fragmentation

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems in this compound analysis.

FAQ 1: How can I improve the resolution of closely eluting components in HPLC?

  • Problem: Poor separation of this compound components (e.g., A1, A2, A3) and impurities.
  • Solutions: [1]
    • Column Selection: The Extend-C18 column has demonstrated superior resolution compared to other C18 columns like BDS-Hypersil C18 and Kromasil 100-5-C18. It is the recommended choice.
    • Mobile Phase: Using a higher concentration of formic acid amine (100 mmol/L) can improve separation. The pH of the buffer is critical and should be tightly controlled at 7.3 ± 0.1.
    • Organic Modifier: Acetonitrile provides better results than methanol, as methanol can form adducts ([M + CH3OH + H]+) in mass spectrometry, reducing the abundance of the target ions.

FAQ 2: How do I distinguish between a minor active component and an impurity?

  • Problem: The demarcation between minor components and impurities in this compound is not always clear.
  • Solutions: [1]
    • Biological Activity Assessment: A ligand-docking model can be used to predict whether a compound has the capacity to bind to the bacterial ribosome (the target). Components that dock effectively are more likely to be active, while those that do not are likely impurities.
    • UV Spectral Analysis: Use a photodiode array (PDA) detector. Most this compound components absorb maximally at 232 nm, while some impurities may have different chromophores, with maximum absorption at 280 nm.

FAQ 3: What is the significance of detecting glycosylated this compound metabolites?

  • Problem: Identification of this compound modified with sugars like glucose, xylose, or N-acetylglucosamine at the 2′-OH position.
  • Solution: This is a key antibiotic resistance mechanism. These This compound 2′-O-glycosides are biologically inactive. Their presence indicates enzymatic inactivation by glycosyltransferases, which is a common self-resistance mechanism in producing strains and a potential resistance mechanism in pathogens [3].

Detailed Experimental Protocols

Protocol 1: Sample Preparation for HPLC and LC-MS Analysis [1]

  • Raw Material Solution: Accurately weigh 100 mg of this compound raw material into a 50 mL volumetric flask. Add about 30 mL of diluent (mobile phase A:B = 60:40), sonicate to dissolve, then dilute to volume with the same diluent. Filter through a 0.25 µm solvent-resistant filter before injection.
  • Tablet Solution: Weigh and finely powder at least 20 tablets. Transfer a portion of the powder equivalent to 100 mg of this compound to a 50 mL volumetric flask and proceed as above.

Protocol 2: Molecular Docking for Activity Prediction [1] To predict if a minor component or impurity might be active, a molecular docking simulation can be performed.

  • Software: Tools like AutoDock Vina can be used.
  • Target: The binding site is the nascent peptide exit tunnel in the 50S ribosomal subunit.
  • Ligand Preparation: Generate 3D structures of the this compound components and proposed impurities.
  • Docking: Dock these ligands into the target site. The binding mode and affinity can be compared to that of the main active component, this compound A1. A similar binding mode suggests potential antibacterial activity.

References

Midecamycin versus erythromycin efficacy bacterial infections

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy at a Glance

The table below summarizes core experimental findings comparing the two antibiotics, with a focus on Mycoplasma pneumoniae.

Feature Midecamycin Erythromycin
Primary Mechanism of Action Binds to 50S ribosomal subunit, inhibiting protein synthesis [1] [2]. Binds to 23S rRNA in 50S ribosomal subunit, inhibiting protein synthesis and translocation [3] [4].
Efficacy vs. Macrolide-Resistant *M. pneumoniae* Shows greater activity; lower MIC90 (16 µg/mL) against resistant strains [5] [6]. Higher MIC90 against resistant strains; efficacy significantly reduced [5] [6].
Common Clinical Applications Respiratory, skin/soft tissue, dental, and GI infections [1]. Respiratory, skin, sexually transmitted infections, and gastroparesis [3] [4].
Key Resistance Mechanisms Target site mutation (23S rRNA), efflux pumps [5] [2]. Target site mutation (23S rRNA), efflux pumps, enzymatic inactivation [3] [4].

A 2025 study highlights a crucial efficacy difference: against macrolide-resistant Mycoplasma pneumoniae, This compound demonstrated superior in vitro activity compared to erythromycin and azithromycin. The study reported a MIC90 of 16 µg/mL for this compound, which was significantly lower than that of the other tested macrolides, identifying it as a promising alternative for treating resistant infections [5] [6].

Experimental Data and Protocols

For researchers, understanding the methodology behind this comparative data is essential.

  • Broth Microdilution Method: The susceptibility data for M. pneumoniae was obtained using this standard method [5] [6].

    • Procedure: Isolates are exposed to serial two-fold dilutions of the antibiotic (e.g., this compound, erythromycin) in a broth medium [5] [6].
    • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible bacterial growth, indicated by a lack of color change in the pH-sensitive broth [5] [6].
    • Metrics: MIC50/MIC90 values represent the MIC required to inhibit 50% and 90% of the tested bacterial isolates, respectively [5] [6].
  • Resistance Mechanism Analysis: The same study elucidated resistance mechanisms through:

    • DNA Sequencing: Sequencing the 23S rRNA gene to identify point mutations (e.g., at position 2063) known to confer macrolide resistance [5] [6].
    • PCR Testing: Screening for specific resistance genes (e.g., efflux pump genes mefA and msrA/B, and methylase genes ermA, ermB, ermC) [5] [6].
    • Efflux Pump Inhibition: Using the efflux pump inhibitor reserpine and re-evaluating the MIC; a decrease in MIC confirms the pump's role in resistance [5] [6].

Mechanisms of Action and Resistance

The following diagrams illustrate the shared mechanism of action and the primary resistance pathways affecting these macrolides.

macrolide_mechanism Antibiotic Macrolide Antibiotic (this compound/Erythromycin) Ribosome Bacterial 50S Ribosomal Subunit Antibiotic->Ribosome Binds to 23S rRNA Inhibition Inhibition of Protein Synthesis (Bacteriostatic) Ribosome->Inhibition Blocks peptide bond formation & translocation BacterialDeath Bacterial Growth Arrest Inhibition->BacterialDeath

Diagram 1: Macrolide Antibiotic Mechanism of Action. Both this compound and erythromycin exert their bacteriostatic effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [3] [2] [4].

resistance_mechanisms Antibiotic Macrolide Antibiotic Resistance Antibiotic Resistance Antibiotic->Resistance Mutation Target Site Mutation (23S rRNA) Resistance->Mutation Primary for M. pneumoniae Efflux Efflux Pumps Resistance->Efflux Confers resistance to both antibiotics Enzymatic Enzymatic Inactivation (e.g., esterases) Resistance->Enzymatic More commonly associated with Erythromycin

Diagram 2: Key Macrolide Resistance Mechanisms. Resistance primarily occurs through ribosomal target site mutations or efflux pumps that remove the drug from the cell. Enzymatic inactivation is another recognized mechanism, more frequently reported for erythromycin [5] [3] [2].

Interpretation and Research Implications

For drug development professionals, the data suggests:

  • This compound as a Strategic Alternative: The preserved activity of this compound against some macrolide-resistant M. pneumoniae strains makes it a candidate for further investigation, especially in geographic regions with high resistance rates [5] [6].
  • Focus on Structural Differences: The 16-membered ring structure of this compound may confer a different binding affinity to the mutated ribosome compared to the 14-membered ring of erythromycin, which could explain the differential efficacy and warrants deeper structural biology studies [5].
  • Consideration of Spectrum and Use: While the data on M. pneumoniae is compelling, the choice between these antibiotics must also consider the full spectrum of target pathogens, pharmacokinetic properties, and safety profiles for the intended clinical application [1] [3].

References

Midecamycin vs josamycin clinical outcomes tonsillitis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Midecamycin vs. Josamycin

The table below summarizes the key characteristics of this compound and Josamycin based on the search results.

Feature This compound (and derivatives) Josamycin
Drug Class 16-membered macrolide antibiotic [1] 16-membered macrolide antibiotic [1]
Common Derivatives Miocamycin (Diacetylthis compound, MOM) [1] None specifically mentioned

| Proposed Mechanism | Antibacterial: Binds to 50S ribosomal subunit, inhibiting protein synthesis. Immunomodulatory: Suppresses T-lymphocyte proliferation and IL-2 production in vitro [2]. | Antibacterial: Binds to 50S ribosomal subunit, inhibiting protein synthesis. Immunomodulatory: Suppresses T-lymphocyte proliferation and IL-2 production in vitro [2]. | | Indications for Tonsillitis | Acute tonsillitis [3]; Recommended for penicillin-allergic patients [4] | Acute tonsillitis [5]; Recommended for penicillin-allergic patients [4] | | Efficacy vs. Comparator | This compound Acetate (MOM): Demonstrated comparable efficacy to Josamycin in acute tonsillitis (double-blind trial) [3]. | Vs. Penicillin V: Similar clinical evolution and fever duration in acute tonsillitis [5]. Vs. This compound Acetate (MOM): Demonstrated comparable efficacy (double-blind trial) [3]. | | Immunomodulatory Effects (In Vitro) | Suppresses proliferative response of PBMCs and IL-2 production; inhibitory concentration: 1.6-8 µg/mL (moderate), 40-200 µg/mL (marked) [2]. | Suppresses proliferative response of PBMCs and IL-2 production; inhibitory concentration: 1.6-8 µg/mL (moderate), 40-200 µg/ml (marked) [2]. | | Key Clinical Guidance | Considered one of the best options for children with immediate-type penicillin allergy [4]. | Considered one of the best options for children with immediate-type penicillin allergy [4]. |

Experimental Data and Methodologies

The supporting evidence for this comparison comes from several clinical and laboratory studies.

1. Direct Comparative Clinical Trial (1982)

  • Objective: To compare the effectiveness of 9,3"-di-O-acetyl this compound (MOM) and Josamycin (JM) against acute tonsillitis.
  • Methodology: A double-blind method was used [3].
  • Limitation: The full text and detailed results of this study are not accessible, as only the abstract title remains in the database. Therefore, specific quantitative outcomes (e.g., cure rates, side-effect profiles) cannot be extracted.

2. Josamycin vs. Penicillin V Clinical Trial (1991)

  • Objective: To compare the efficacy of josamycin versus oral penicillin V for acute tonsillitis.
  • Methodology: A prospective randomized study. 82 eligible patients were initially enrolled, with 18 diagnosed with infectious mononucleosis and excluded. The remaining 64 patients were evaluated.
  • Key Findings: The duration of fever and clinical evolution was similar between the 31 patients receiving josamycin and the 33 treated with penicillin V. The study concluded that josamycin is a useful alternative to penicillin [5].

3. In Vitro Immunomodulatory Study (1994)

  • Objective: To investigate the effect of three macrolides (this compound acetate, josamycin, and clarithromycin) on human T-cell function.
  • Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with polyclonal T-cell mitogens. The drugs were added at various concentrations to assess:
    • Proliferative Response: Measured via cell proliferation assays.
    • IL-2 Production: Quantified from stimulated T-cells.
    • IL-2 Receptor (CD25) Expression: Analyzed using flow cytometry.
    • Mixed Lymphocyte Reaction (MLR): Used to simulate immune cell interaction.
  • Key Findings: Both this compound acetate and josamycin suppressed T-cell proliferation and IL-2 production in a dose-dependent manner but did not inhibit the expression of the IL-2 receptor. The immunosuppressive effect was linked to the inhibition of IL-2 production [2].

Proposed Mechanisms of Action

The following diagram illustrates the combined antibacterial and immunomodulatory mechanisms shared by this compound and josamycin.

mechanism cluster_bacterial Antibacterial Action cluster_immune Immunomodulatory Action (In Vitro) Antibiotic Macrolide Antibiotic (this compound/Josamycin) Ribosome Binds to 50S ribosomal subunit of bacteria Antibiotic->Ribosome TCell Suppresses activated T-lymphocytes Antibiotic->TCell Synthesis Inhibits protein synthesis Ribosome->Synthesis Outcome1 Bacteriostatic effect Synthesis->Outcome1 IL2 Inhibits IL-2 production TCell->IL2 Proliferation Reduces T-cell proliferation IL2->Proliferation Outcome2 Potential modulation of inflammatory response Proliferation->Outcome2

Interpretation and Research Gaps

The available evidence, though limited, suggests that This compound (particularly as diacetylthis compound) and josamycin have highly comparable clinical profiles in treating tonsillitis.

  • Efficacy: Both are established as effective alternatives for acute tonsillitis, especially in patients with immediate hypersensitivity to penicillin [4].
  • Mechanism: They share nearly identical dual mechanisms of action, combining standard antibacterial activity with potentially beneficial immunomodulatory effects in vitro [2].
  • Comparative Data: The key piece of direct comparative evidence is a double-blind study from 1982, the full data of which is no longer accessible [3]. This represents a significant gap in the current publicly available scientific record.

For your work as a researcher, the most pressing need is for new, robust clinical trials that can provide the high-quality comparative data on clinical outcomes, side-effect incidence, and pharmacoeconomics that is currently missing.

References

Midecamycin vs roxithromycin pneumonia treatment double-blind study

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Feature Roxithromycin (RU) Midecamycin Acetate (MOM)
Daily Dosage 300 mg (150 mg twice daily) [1] 600 mg (200 mg three times daily) [1]
Clinical Efficacy Rate (Committee Judgment) 81.4% [1] 70.0% [1]
Clinical Efficacy Rate (Investigator Judgment) 81.4% [1] 67.5% [1]
Statistical Significance (Efficacy) No significant difference between drugs [1] No significant difference between drugs [1]
Bacteriological Efficacy No significant difference between drugs [1] No significant difference between drugs [1]
Incidence of Side Effects 4.3% [1] 4.0% [1]
Usefulness Rate (Committee Judgment) 79.2% [1] 67.9% [1]
Conclusion Equal usefulness for treating mild to moderate pneumonia [1] Equal usefulness for treating mild to moderate pneumonia [1]

Key Experimental Protocol

The data in the table above comes from a specific double-blind clinical trial. Here are the key methodological details of that study [1]:

  • Objective: To compare the clinical efficacy and safety of roxithromycin (RU) with this compound acetate (MOM) in patients with pneumonia.
  • Design: A double-blind, randomized, comparative study.
  • Participants: 204 patients with pneumonia were enrolled (101 in the RU group, 103 in the MOM group). Clinical efficacy was evaluated in 150 of these patients.
  • Intervention: Oral administration of either RU (150 mg twice daily) or MOM (200 mg three times daily) for 14 days.
  • Primary Outcomes: Clinical efficacy (rated as excellent, good, fair, or poor), bacteriological efficacy, and occurrence of side effects.

The workflow of this clinical trial is summarized in the diagram below:

Start Patient Enrollment (N=204) Randomization Randomization Start->Randomization Group1 Roxithromycin Group (n=101) 300 mg/day Randomization->Group1 Group2 This compound Group (n=103) 600 mg/day Randomization->Group2 Treatment 14-Day Treatment Period Group1->Treatment Group2->Treatment Evaluation Outcome Evaluation Treatment->Evaluation

Modern Context and Resistance Considerations

While the clinical trial data shows comparable efficacy, contemporary research highlights a critical difference in how these drugs induce antibiotic resistance, which is a crucial factor in treatment selection today.

  • Roxithromycin belongs to the 14-membered macrolide class. Mutations (e.g., A2063G or A2064C in 23S rRNA) that confer resistance to it typically lead to cross-resistance across other 14- and 15-membered macrolides (like azithromycin and erythromycin) [2].
  • This compound is a 16-membered macrolide. Resistance induced by it (e.g., A2067G/C mutations or changes in ribosomal protein L4) tends to be restrained to the 16-membered class. Bacteria resistant to this compound often remain susceptible to 14- and 15-membered macrolides [2].
  • Resistance Induction: Laboratory studies indicate that roxithromycin induces resistance more easily and rapidly than this compound. This property suggests a potential benefit for using this compound as a first-choice treatment to preserve the effectiveness of other macrolides, provided the causative bacterium is susceptible [2].

Comparative Clinical Considerations

  • Tolerability Profile: A separate analysis concluded that roxithromycin has a more favorable gastrointestinal tolerability profile compared to erythromycin, a related macrolide [3].
  • Lack of Prophylactic Efficacy: A 2015 study found that a 12-week prophylaxis with roxithromycin did not reduce exacerbation rates in patients with Chronic Obstructive Pulmonary Disease (COPD), indicating its benefits may be limited to treatment rather than prevention [4].

The 1989 study provides a foundational, direct comparison of these two drugs for pneumonia treatment. The choice between them in a modern context would also involve considering local resistance patterns and the principle of antimicrobial stewardship.

References

Midecamycin acetate vs parent compound pharmacokinetic profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Midecamycin vs. This compound Acetate

The table below summarizes the key characteristics and available data for the parent compound and its derivative.

Feature This compound (Parent Compound) This compound Acetate (Miocamycin)
Chemical Relationship Naturally occurring 16-membered macrolide [1] [2] Semi-synthetic derivative; diacetylated form of this compound [2]
Primary Indications Infections of oral cavity, respiratory tract, skin/soft tissue (Approved in Europe/Japan) [1] Similar spectrum as parent compound [2]
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1] Assumed to be identical to parent compound, as it is a prodrug
Absorption & Bioavailability Rapid, almost complete oral absorption; liposoluble [1] Designed to reduce gastrointestinal side effects and improve pharmacokinetic profile vs. parent [1]
Key Pharmacokinetic (PK) Advantage Good tissue penetration (tissue/serum ratio >1) [1] The acetate form is noted for a better activity profile and longer half-life [1]
Volume of Distribution 7.7 L/kg (suggesting extensive tissue distribution) [1] Specific quantitative data not available in search results
Half-Life Longer than early macrolides; ~54 min after IV administration [1] Specific quantitative data not available in search results
Metabolism Extensive hepatic biotransformation; main metabolite via 14-hydroxylation (low/no activity) [1] Specific data not available; presumed to be metabolized back to active parent compound
Key Differentiating Safety Standard macrolide profile Specifically developed to reduce gastrointestinal side effects (e.g., motility) compared to other macrolides [1] [3]

Experimental Data and Methodologies

Supporting experimental data from clinical studies provides evidence for the claimed advantages of this compound Acetate.

1. Experimental Protocol: Gastrointestinal Motility Impact

  • Objective: To compare the effect of this compound Acetate, Erythromycin, and Roxithromycin on gastrointestinal motor activity in humans [3].
  • Methodology: A placebo-controlled study in 12 healthy subjects. Intraluminal pressure was measured in the gastric antrum, duodenum, and upper jejunum for 5 hours during the interdigestive period and 3 hours postprandially [3].
  • Key Findings: Unlike Erythromycin and Roxithromycin, this compound Acetate did not significantly increase the number of antral contractions or the gastric motility index during either the interdigestive or postprandial periods. This study provides direct experimental evidence for its improved gastrointestinal tolerability [3].

2. Pharmacodynamic and pH Potency

  • Finding: Studies indicate that the activity of this compound in its acetate salt form is potentiated at a pH of 7-8, which may enhance its efficacy in certain physiological environments [1].

The following diagram illustrates the established relationship between the two compounds and the primary improvement offered by the acetate derivative.

A This compound (Parent Compound) B This compound Acetate (Miocamycin) A->B  Chemical Modification (Diacetylation) C Key Pharmacokinetic & Safety Improvement B->C D Reduced impact on gastrointestinal motility C->D E Improved pharmacokinetic profile & potency at pH 7-8 C->E


Knowledge Gaps and Research Opportunities

For a comprehensive drug development guide, it is important to note areas where direct comparative data is lacking:

  • Head-to-Head PK Studies: The search results did not contain a single study providing full, parallel pharmacokinetic parameters (e.g., C~max~, AUC, T~max~, CL/F) for both compounds in the same model.
  • Metabolite Profile of Acetate Form: While the metabolism of the parent compound is described [1], the specific metabolic pathway and the activity of the metabolites of this compound Acetate are not detailed in the results I found.

References

Midecamycin versus clarithromycin tissue penetration

Author: Smolecule Technical Support Team. Date: February 2026

Clarithromycin Tissue Penetration Data

The table below summarizes key pharmacokinetic parameters and tissue concentrations of clarithromycin and its active metabolite from a study where patients received the drug before surgery [1].

Parameter Value for Clarithromycin
Bioavailability 55% [1]
Protein Binding 65-75% [1]
Half-Life (Parent Drug) 2.6 - 2.7 hours [1]
Tonsil Tissue (4h post-dose) 5.3 mg/kg (parent), 3.1 mg/kg (metabolite) [1]
Tonsil Tissue (12h post-dose) 2.1 mg/kg (parent), 1.2 mg/kg (metabolite) [1]
Nasal Mucosa (4h post-dose) 5.9 mg/kg (parent), 3.2 mg/kg (metabolite) [1]
Nasal Mucosa (12h post-dose) 2.2 mg/kg (parent), 1.5 mg/kg (metabolite) [1]
Lung Tissue (4h post-dose) 13.5 mg/kg (parent), 7.2 mg/kg (metabolite) [1]
Lung Tissue (12h post-dose) 2.8 mg/kg (parent), 2.0 mg/kg (metabolite) [1]

Experimental Protocol for Tissue Penetration

The data in the table above were obtained from a specific clinical study. The following workflow outlines the key steps of its experimental methodology [1]:

Start Patient Pre-Treatment A Administer Clarithromycin (250 mg or 500 mg twice daily) Start->A B Surgical Procedure (After 3 days of treatment) A->B C Tissue Sample Collection B->C D Sample Analysis C->D E Data Calculation D->E End Report Tissue Concentrations E->End

Key Experimental Details:

  • Objective: To evaluate the diffusion of clarithromycin into various respiratory tissues [1].
  • Subjects: Adult patients undergoing elective surgery [1].
  • Dosing Regimen: Patients received clarithromycin orally for three days preceding their surgery, at 250 mg twice daily (for nasal mucosa or tonsil tissue studies) or 500 mg twice daily (for lung parenchyma studies) [1].
  • Sample Collection: Tissue samples (nasal mucosa, tonsils, lung) were collected during the surgical procedure at specified times post-dose (e.g., 4 hours and 12 hours) [1].
  • Data Reporting: The concentrations of both the parent drug (clarithromycin) and its active 14-hydroxy metabolite in tissues were measured and reported in mg/kg [1].

What We Know About Midecamycin

Available information on this compound is more general. As a macrolide, its mechanism of action involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis [2] [3] [4].

Pharmacokinetically, this compound is noted for:

  • Rapid Absorption: It is rapidly and almost completely absorbed after oral administration [2] [3].
  • Tissue Distribution: It demonstrates good tissue penetration, distributing to sites like respiratory tissues, bronchial secretions, and soft tissues. The tissue-to-serum concentration ratio is reported to be greater than 1, indicating preferential distribution into tissues over the blood plasma [2] [3].
  • Low Serum Levels: It achieves relatively low peak serum concentrations (e.g., 0.8 mg/L after a 600 mg dose) that decline significantly within a few hours [2].

However, specific quantitative data on its concentration in different human tissues, comparable to the data available for clarithromycin, could not be found in the current search results.

References

Midecamycin vs spiramycin protein binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile Comparison

The table below summarizes the key comparative data for these two 16-membered macrolide antibiotics.

Property Midecamycin Spiramycin
Protein Binding Low (approximately 15% of administered dose) [1] [2] [3] Intermediate (specific percentage not stated) [1]
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation and translocation [2] [3]. Inhibits protein synthesis by binding to bacterial 50S ribosomal subunits and stimulates dissociation of peptidyl-tRNA during translocation [4] [5].
Antibacterial Spectrum Highly active against Gram-positive bacteria [2] [3]; also active against some erythromycin-resistant strains [2]. Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, Toxoplasma gondii, and Cryptosporidium species [5].
Volume of Distribution High (7.7 L/kg) [2] [3] Information not available in search results
Primary Route of Elimination Hepatic (Liver) [1] [2] [3] Information not available in search results

Experimental Methodologies for Analysis

While the search results do not contain protocols for measuring protein binding affinity directly, they detail advanced chromatographic methods used for quality control and component analysis of macrolides like this compound, which are relevant for characterizing these complex compounds.

  • High-Performance Liquid Chromatography (HPLC) for Component Analysis: A method for quantifying multiple components in this compound uses an Extend-C18 column with a mobile phase of 100 mmol/L formic acid amine and acetonitrile in a gradient elution [6]. Detection is performed at two wavelengths: 232 nm for most components and 280 nm for specific ones like this compound A3 [6]. This protocol is crucial for ensuring drug quality and consistency, given that macrolides are often multicomponent antibiotics produced via fermentation [6].

Pathways and Mechanisms of Action

The following diagram illustrates the shared mechanism of action of macrolide antibiotics, which is foundational to their function.

macrolide_mechanism Macrolide Macrolide Ribosome Ribosome Macrolide->Ribosome Binds to 50S subunit ProteinSynthesis ProteinSynthesis Ribosome->ProteinSynthesis Inhibits Prevents translocation\n& peptide bond formation Prevents translocation & peptide bond formation ProteinSynthesis->Prevents translocation\n& peptide bond formation

Key Differences and Research Implications

The most significant difference highlighted is their plasma protein binding:

  • This compound exhibits low protein binding (approx. 15%), which may contribute to a high volume of distribution and good tissue penetration [1] [2] [3].
  • Spiramycin is classified as having an intermediate level of protein binding, though a specific value is not provided [1].

This pharmacokinetic difference is critical in drug development. Low protein binding, as seen with this compound, often correlates with a larger volume of distribution, meaning more drug is available to reach tissue infection sites rather than remaining in the bloodstream [1] [2]. This is consistent with the noted high tissue penetration of macrolides in general [1].

Future Research Directions

To fully characterize the binding affinity of these antibiotics, you could consider the following approaches based on the information available and common research practices:

  • Investigate Alternative Experimental Data: Look for studies that used techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to obtain direct measurements of binding constants (Kd) for these macrolides with their ribosomal target [7].
  • Explore Computational Methods: Advanced molecular dynamics (MD) simulations, similar to the large-scale study mentioned in the search results, could be employed to model and analyze the binding interactions and affinities of this compound and Spiramycin with the 50S ribosomal subunit [8].

References

Midecamycin comparative toxicity safety profile other macrolides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Profile of Macrolide Antibiotics

The table below summarizes key safety concerns for various macrolides, as reported in the scientific literature. Please note that direct, head-to-head comparative data for midecamycin is sparse.

Macrolide Gastrointestinal Effects Cardiac Effects Hepatotoxicity Drug-Drug Interactions Key References & Notes
This compound Information missing Information missing Information missing Information missing Cited as a compound for testing in a hepatotoxicity model [1]; specific safety profile not detailed.
Erythromycin Common; high incidence due to motilin agonist action [2]. Significant QT prolongation; risk of torsades de pointes [2]. Rare but serious; all formulations can cause liver injury [2]. Strong CYP3A4 inhibitor; high interaction risk (e.g., statins, terfenadine) [2]. The first-generation macrolide; often a comparator for newer agents [3] [2].
Clarithromycin Incidence does not exceed 12-13% [4]. Greater QT prolongation than azithromycin [4] [5]. Case reports of fulminant hepatic failure [4]. Induces hepatic enzymes; significant interaction risk (e.g., theophylline, cyclosporin) [4]. Safety profile varies with age (e.g., vomiting in children, psychiatric AEs in adults) [5].
Azithromycin Incidence ~10.3%; better tolerated than erythromycin [4]. Clinically insignificant QT prolongation [2]. Case reports of intrahepatic cholestasis [4] [1]. Fewer drug-drug interactions compared to other macrolides [4] [6]. Often highlighted for its favorable tolerability and safety profile [4] [6].

Experimental Protocol for Hepatotoxicity Assessment

A 2022 study established a rapid in silico and in vivo model to assess the hepatotoxicity potential of macrolides and their impurities, which provides a methodology you can apply for comparative analysis [1].

The workflow involves a sequential process of computational prediction followed by experimental validation, as illustrated below:

G Start Start: Macrolide Compound InSilico In Silico Prediction Start->InSilico ADMET ADMET Prediction (Pharmacokinetics, Toxicity) InSilico->ADMET Docking Molecular Docking (Interaction with FosB/JunD bZIP domain) InSilico->Docking Decision High -CDOCKER Interaction Energy? Docking->Decision InVivo In Vivo Validation Decision->InVivo Yes Result Result: Hepatotoxicity Potential Confirmed and Quantified Decision->Result No Zebrafish Liver Phenotype Assessment in Zebrafish Larvae InVivo->Zebrafish GeneExp Measure c-fos mRNA Expression in Human L02 Liver Cells InVivo->GeneExp Zebrafish->Result GeneExp->Result

Detailed Methodology
  • ADMET Prediction:

    • Method: Use online tools like pKCSM to predict absorption, distribution, metabolism, excretion, and toxicity parameters.
    • Key Parameters: Calculate topological polar surface area (TPSA) and octanol-water partition coefficient (logP) for absorption. Predict volume of distribution (VDss), blood-brain barrier penetration (logBB), cytochrome P450 substrate status (CYP2D6, CYP3A4), total clearance, and hepatotoxicity [1].
  • Molecular Docking:

    • Target Protein: Obtain the X-ray crystal structure of the human FosB/JunD bZIP domain (PDB ID: 5VPB) from the Protein Data Bank.
    • Procedure: Use a CDOCKER algorithm (e.g., in Discovery Studio). Prepare the protein by adding hydrogen atoms and removing water. Extract 3D structures of macrolides from PubChem and minimize their energy. The docking pose with the highest -CDOCKER interaction energy is selected as the most stable. A quantitative prediction interval for hepatotoxicity was established based on the scores of seven common macrolides [1].
  • Experimental Validation:

    • Zebrafish Model: Expose 3 days post-fertilization (dpf) zebrafish larvae to the macrolide compound for 72 hours. Use wild-type AB strain or transgenic Tg(fabp10:dsRed) zebrafish, where the liver expresses red fluorescent protein, to visually assess liver size, morphology, and toxicity.
    • c-fos Gene Expression: Treat human L02 liver cells with the compound. Use RNA sequencing (RNA-seq) or other methods to detect the mRNA expression level of the c-fos gene, a biomarker linked to macrolide-induced liver injury [1].

Key Insights for Research and Development

  • Evolution of Macrolide Safety: The development from erythromycin to newer macrolides like azithromycin and clarithromycin has focused on improving tolerability, particularly by reducing gastrointestinal adverse effects. This compound's position in this evolutionary trajectory is not clearly defined in the available literature [3] [4].
  • Age-Specific Considerations: A 2025 pharmacovigilance study of clarithromycin underscores that safety profiles can be age-dependent. This highlights a critical factor for your comparative guide, suggesting that any comprehensive assessment should evaluate safety across different age groups if data is available [5].
  • Resistance and Future Use: Widespread macrolide use has led to bacterial resistance, an important consideration when evaluating any antibiotic's overall risk-benefit profile. Research into the mode of action and resistance mechanisms continues to inform the development of safer and more effective derivatives [3].

How to Proceed with Your Comparison Guide

The most significant challenge is the lack of directly comparable, high-quality experimental data for this compound in the searched literature. To build a more complete guide, you could:

  • Investigate Regional Guidelines: this compound is more commonly used in some regions (e.g., parts of Asia and Europe) [7]. Searching pharmacovigilance databases and prescribing information from those regions may yield more specific safety data.
  • Leverage the Protocol: The hepatotoxicity assessment model provides a robust methodology [1]. You could use this framework to generate new, direct comparative data for this compound against other macrolides.
  • Focus on Mechanisms: In the absence of extensive clinical data, your guide could focus on comparing the molecular basis for safety concerns (e.g., potential for CYP inhibition, binding affinity in the docking model) as predictive indicators.

References

×

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

813.45107043 Da

Monoisotopic Mass

813.45107043 Da

Boiling Point

874 ºC

Heavy Atom Count

57

LogP

2.22

Appearance

Solid powder

Melting Point

155 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N34Z0Y5UH7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Midecamycin was used for the treatment of infections in the oral cavity, upper and lower respiratory tracts and skin and soft tissue infections. The alone use of midecamycin was mainly used in Europe or Japan.

Pharmacology

Reports have indicated that midecamycin is active against both erythromycin-susceptible and efflux-mediated erythromycin-resistant strains. The diacetate form of this product reduces gastrointestinal side effects and improves its pharmacokinetic profile.[A33072] Studies have proved that midecamycin is highly active against Gram-positive organisms.[T206] The activity of midecamycin in the form of acetate salt presents a better activity, which seems to be potentiated at pH 7-8, as well as a longer half-life.[A33083]

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FA - Macrolides
J01FA03 - Midecamycin

Mechanism of Action

Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria.

Other CAS

35457-80-8

Absorption Distribution and Excretion

Midecamycin is rapidly and almost completely absorbed when orally administered. It is mainly absorbed in the alkaline intestinal environment. This rapid absorption is due to its liposoluble property which allows for good penetration in the tissues, especially bronchial secretion, prostatic tissue, middle ear exudates and bone tissue. The tissue/serum ratio concentration is greater than 1 which indicates that this product does not stay long in the plasma. After oral administration of 600 mg of midecamycin, the peak serum concentration is 0.8 mg/L and it is attained 1 hour after oral administration. This concentration dereased significantly after 4-6 hours.
The major route of elimination of midecamycin is is the liver, followed by a low significance of renal elimination. Urinary concentrations accounts for about 3.3% of the administered dose after 6 hours.
The reported apparent volume of distribution of midecamycin is 7.7 L/kg.
Midecamycin presentas a low renal clearance value.

Metabolism Metabolites

Midecamycin undergoes extensive biotransformation in the liver and its metabolites are characterized by presenting little to no antimicrobial activity. The main metabolite is formed by a 14-hydroxylation and it can be also detected in urine.

Wikipedia

Midecamycin

Biological Half Life

The half-life of midecamycin is longer than the first macrolide antibiotics. after intravenous administration, the half-life reported is of 54 minutes.

Dates

Last modified: 08-15-2023
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